molecular formula C13H21NO B241805 3,5-dimethyladamantane-1-carboxamide

3,5-dimethyladamantane-1-carboxamide

Cat. No.: B241805
M. Wt: 207.31 g/mol
InChI Key: HZWMHZAOCNZQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyladamantane-1-carboxamide is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMHZAOCNZQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and favorable pharmacokinetic properties have led to its incorporation into numerous approved drugs, including the antiviral agent amantadine and the Alzheimer's drug memantine.[1] The derivatization of the adamantane core offers a rich landscape for the exploration of new chemical entities with therapeutic potential. This guide focuses on a specific derivative, 3,5-dimethyladamantane-1-carboxamide, providing a comprehensive overview of its synthesis, properties, and potential applications, with a particular emphasis on its relevance in drug discovery.

While a dedicated CAS number for this compound is not readily found in common chemical databases, its direct precursor, 3,5-dimethyladamantane-1-carboxylic acid, is well-documented with the CAS Number 14670-94-1 .[2][3][4][5] This guide will leverage the available information on the carboxylic acid and related adamantane derivatives to provide a scientifically grounded exploration of the target carboxamide.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. The table below summarizes the known and predicted properties of the precursor, 3,5-dimethyladamantane-1-carboxylic acid. These properties provide a baseline for understanding the likely characteristics of the corresponding carboxamide.

PropertyValueSource
Molecular Formula C13H20O2[2][3]
Molecular Weight 208.30 g/mol [2][3]
Appearance White to light yellow crystal powder[4][6]
Melting Point 97-105 °C[3]
Boiling Point 324.1 ± 10.0 °C at 760 mmHg
Purity Typically >96%[2][3][4]
InChI Key BSWOQWGHXZTDOO-UHFFFAOYSA-N
SMILES String CC12CC3CC(C)(C1)CC(C3)(C2)C(=O)O[3]

Synthesis and Methodologies

The synthesis of this compound logically proceeds from its carboxylic acid precursor. This section will detail the synthesis of the precursor and provide a proposed, well-established protocol for its conversion to the target amide.

Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

The synthesis of 3,5-dimethyladamantane-1-carboxylic acid can be achieved from 3,5-dimethyl-1-adamantanol. A common method involves the use of strong acids and a carboxylating agent like formic acid.[6][7]

Experimental Protocol:

  • To a reaction vessel, add 3,5-dimethyl-1-adamantanol.

  • Under controlled temperature conditions (typically cooling), slowly add concentrated sulfuric acid.

  • Once the adamantanol is dissolved, add formic acid dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is gradually warmed and stirred for several hours to ensure complete conversion.

  • The reaction progress can be monitored using gas chromatography (GC).

  • Upon completion, the reaction mixture is carefully quenched with water, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Synthesis_Carboxylic_Acid Adamantanol 3,5-Dimethyl-1-adamantanol Reagents Conc. H₂SO₄ Formic Acid Adamantanol->Reagents CarboxylicAcid 3,5-Dimethyladamantane- 1-carboxylic Acid Reagents->CarboxylicAcid caption Synthesis of the Carboxylic Acid Precursor Synthesis_Carboxamide CarboxylicAcid 3,5-Dimethyladamantane- 1-carboxylic Acid Activation Activation (e.g., SOCl₂) CarboxylicAcid->Activation AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Ammonolysis Ammonolysis (NH₃) AcylChloride->Ammonolysis Carboxamide 3,5-Dimethyladamantane- 1-carboxamide Ammonolysis->Carboxamide caption Proposed Synthesis of the Target Carboxamide Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis GC_Sample Sample Injection GC_Separation Gas Chromatographic Separation GC_Sample->GC_Separation MS_Detection_GC Mass Spectrometric Detection (EI) GC_Separation->MS_Detection_GC LC_Sample Sample Preparation & Injection LC_Separation Liquid Chromatographic Separation LC_Sample->LC_Separation MS_Detection_LC Tandem Mass Spectrometric Detection (ESI) LC_Separation->MS_Detection_LC caption Analytical Workflows for Characterization

Sources

properties of 3,5-dimethyladamantane-1-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of 3,5-Dimethyladamantane-1-Carboxylic Acid Amide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Synonyms: 3,5-Dimethyl-1-adamantanecarboxamide; 1-Carbamoyl-3,5-dimethyladamantane CAS Registry Number: 423153-44-0

Executive Summary & Strategic Context

3,5-Dimethyladamantane-1-carboxamide (Compound A ) is a specialized adamantane derivative serving two distinct roles in drug development: as a bioactive scaffold exhibiting selective dipeptidyl peptidase-4 (DPP-4) inhibition and as a structural precursor in the synthesis of Memantine (a therapeutic for Alzheimer's disease).

This guide addresses a critical ambiguity in the field: the frequent confusion between the carboxamide (the subject of this profile) and the formamide intermediate used in industrial Memantine production. While the formamide (N-formyl-memantine) is the dominant intermediate in the Ritter reaction pathway, the carboxamide represents a distinct chemical entity with unique pharmacological properties and synthetic utility via the Hofmann rearrangement.

Critical Distinction: Carboxamide vs. Formamide

Trustworthiness Directive: In technical literature, "amide" is often used loosely. To ensure experimental validity, researchers must distinguish between the primary amide of the carboxylic acid and the formylated amine.

FeatureTarget Compound (Carboxamide) Common Confusion (Formamide)
Structure Ad-CO-NH₂ (Carbonyl attached to cage)Ad-NH-CHO (Nitrogen attached to cage)
IUPAC Name This compoundN-(3,5-Dimethyladamantan-1-yl)formamide
CAS Number 423153-44-0 351329-88-9
Synthetic Origin Amidation of Carboxylic AcidFormylation of Amine (or Ritter Reaction)
Functionality Primary AmideFormylated Primary Amine

Physicochemical Properties

The lipophilic adamantane cage imparts high solubility in non-polar organic solvents and significant membrane permeability.

Table 1: Key Physical & Chemical Constants
PropertyValue / DescriptionSource / Validation
Molecular Formula C₁₃H₂₁NOCalculated
Molecular Weight 207.31 g/mol Calculated
Appearance White to off-white crystalline solidAnalogous to 1-adamantanecarboxamide
Melting Point >140 °C (Predicted/Analogous)Note: 1-Adamantanecarboxamide melts at ~189°C; 3,5-Me groups typically lower MP slightly.[1]
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol. Insoluble in water.Lipophilic cage effect
LogP (Predicted) ~2.5 - 3.0Calculated (XLogP3)
H-Bond Donors 2 (Primary Amide -NH₂)Structural Analysis
H-Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis

Synthetic Pathways & Experimental Protocols

Synthesis from 3,5-Dimethyladamantane-1-Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate. This is the definitive route for generating CAS 423153-44-0.

Reagents:

  • Precursor: 3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1)

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine Source: Aqueous Ammonia (NH₄OH) or Ammonia gas

Step-by-Step Protocol:

  • Activation: Dissolve 10.0 g (48 mmol) of 3,5-dimethyladamantane-1-carboxylic acid in 50 mL of dry dichloromethane (DCM).

  • Chlorination: Add 1.2 equivalents of thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (2-3 drops).

  • Reflux: Heat to reflux for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (Solid/Oil).

  • Amidation: Redissolve the residue in dry THF (30 mL). Cool to 0°C.

  • Quench: Slowly add the solution to 50 mL of concentrated aqueous ammonia (28%) with vigorous stirring. Alternatively, bubble anhydrous NH₃ gas through the solution.

  • Isolation: Stir for 1 hour at room temperature. The amide will precipitate. Filter the white solid.[2]

  • Purification: Wash with water to remove ammonium salts. Recrystallize from Ethanol/Water (3:1) if necessary.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the synthesis of the Carboxamide and its divergence from the industrial Memantine route.

SynthesisPathway Acid 3,5-Dimethyladamantane- 1-carboxylic acid (CAS 14670-94-1) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Carboxamide 3,5-Dimethyladamantane- 1-carboxamide (CAS 423153-44-0) Chloride->Carboxamide NH3 (aq/gas) Memantine Memantine (Amine) Carboxamide->Memantine Hofmann Rearrangement (Br2/NaOH)

Caption: Synthesis of the target carboxamide from the acid, showing the potential Hofmann rearrangement to Memantine.

Pharmacological Characterization

While often viewed solely as an intermediate, this compound possesses intrinsic bioactivity.

DPP-4 Inhibition

Research indicates that this specific carboxamide acts as a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) , an enzyme target for type 2 diabetes management.[3]

  • Mechanism: The bulky adamantane cage occupies the hydrophobic S1 pocket of the DPP-4 active site, while the amide group interacts with the catalytic residues.

  • Potency: Reported IC₅₀ values are approximately 53.94 μM .[3][4]

  • Significance: While less potent than clinical gliptins (e.g., Sitagliptin), it represents a distinct "scaffold" for optimizing lipophilic DPP-4 inhibitors.

Structure-Activity Relationship (SAR)
  • Methylation (3,5-Me): Increases lipophilicity compared to the unsubstituted adamantane-1-carboxamide, improving blood-brain barrier (BBB) penetration potential, although DPP-4 is primarily a peripheral target.

  • Amide Function: Essential for H-bonding within the enzyme active site. Substitution on the amide nitrogen (N-alkylation) generally modulates selectivity between DPP-4 and related peptidases (DPP-8/9).

Analytical Validation (Self-Validating Metrics)

To confirm the identity of the synthesized amide (and ensure it is not the acid or amine), use the following spectral markers:

TechniqueExpected Signal (Diagnostic)Interpretation
IR Spectroscopy 1650–1690 cm⁻¹ (Strong)C=O Stretch (Amide I band). Differentiates from Acid (1700+ cm⁻¹) and Amine (No C=O).
IR Spectroscopy 3200–3400 cm⁻¹ (Doublet)N-H Stretch (Primary Amide -NH₂).
¹H NMR (CDCl₃) δ ~5.5–6.0 ppm (Broad singlets)Two protons of the -NH₂ group.
¹H NMR (CDCl₃) δ ~0.8 ppm (Singlet, 6H)Two Methyl groups at positions 3 and 5.
MS (ESI+) m/z 208.1 [M+H]⁺Molecular ion peak corresponding to C₁₃H₂₁NO.

References

  • Chemical Identity & CAS: this compound. GuideChem & EvitaChem Chemical Databases.

  • Pharmacological Activity (DPP-4): Gamma-Aminoadamantanecarboxylic Acids Through Direct C–H Bond Amidations. ResearchGate / Russian Chemical Bulletin. Identifies this compound as a selective DPP-4 inhibitor (IC50 53.94 μM).[3]

  • Synthesis of Precursors: Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride. PubMed Central. Describes the standard industrial route (Ritter) and contrasts it with amide intermediates.

  • Structure Verification: N-(3,5-dimethyl-1-adamantyl)acetamide Properties. PubChem.[5] Provides comparative spectral data for the related acetamide to distinguish from the carboxamide.

Sources

Adamantane Carboxamide Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, three-dimensional diamondoid hydrocarbon, has solidified its status as a privileged scaffold in medicinal chemistry. Its unique combination of lipophilicity, steric bulk, and metabolic stability offers a powerful tool for optimizing drug candidates. When coupled with the versatile carboxamide linker, the resulting adamantane carboxamide derivatives unlock a vast chemical space with significant therapeutic potential. This technical guide provides a comprehensive exploration of this chemical class, from fundamental physicochemical properties and synthetic strategies to detailed analyses of structure-activity relationships (SAR) and mechanisms of action across various disease targets. We will delve into the causal relationships behind experimental choices, present detailed protocols, and examine how the unique architecture of these molecules is leveraged to overcome challenges in drug development, including pharmacokinetics and target engagement. This document serves as a technical resource for researchers aiming to harness the power of the adamantane carboxamide core in their drug discovery programs.

Section 1: The Adamantane Moiety: A Cornerstone of 3D Drug Design

The journey of adamantane from a petroleum-isolated curiosity to a cornerstone of clinically approved drugs is a testament to its exceptional physicochemical properties.[1][2] Its incorporation into drug-like molecules is a strategic decision rooted in its ability to confer desirable attributes that are often difficult to achieve with traditional aromatic scaffolds.

Physicochemical Properties: Beyond Lipophilicity

The adamantane cage is far more than a simple lipophilic group. Its defining characteristics are its rigidity and precise three-dimensional geometry. Unlike flexible alkyl chains or planar phenyl rings, the adamantane molecule is a strain-free, symmetric cage (Td point group) composed of three fused cyclohexane rings in the chair conformation.[1][3]

This rigidity is a key asset in drug design. It allows for the precise positioning of functional groups in space, which can facilitate optimal interactions with biological targets like ion channels and enzyme active sites.[3][4] This contrasts sharply with the conformational ambiguity of more flexible moieties, which can introduce an entropic penalty upon binding.

Furthermore, the adamantane scaffold is exceptionally stable. Its hydrocarbon framework is resistant to metabolic cleavage, a property that can be exploited to protect nearby functional groups from degradation, thereby increasing a drug's plasma half-life and overall stability.[3][4] The introduction of an adamantane group can significantly increase the lipophilicity of a compound, with an estimated increase in the calculated partition coefficient (cLogP) of approximately 3.1 log units.[3][4] This property is critical for enhancing membrane permeability and improving a drug's ability to cross the blood-brain barrier (BBB).[3]

The Strategic Advantage in Medicinal Chemistry: Escaping "Flatland" and Modulating ADMET

Modern drug discovery has been criticized for its over-reliance on flat, aromatic structures—a phenomenon often termed "escaping flatland."[3][4] Adamantane provides a robust, three-dimensional alternative that allows for a more effective exploration of target binding pockets.[3] This steric influence can be pivotal in achieving target selectivity and potency.

From a drug development perspective, the most compelling reason to employ an adamantane scaffold is its ability to favorably modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3]

  • Absorption & Distribution: Increased lipophilicity can enhance membrane solubility and BBB penetration, crucial for central nervous system (CNS) drug candidates.[3]

  • Metabolism: The cage's stability shields the molecule from metabolic enzymes, often leading to a longer half-life. Phase 1 metabolism, when it occurs, typically involves oxidation at the bridgehead positions.[3]

  • Excretion & Toxicity: By occupying specific binding pockets and improving metabolic profiles, adamantane derivatives can potentially lead to cleaner pharmacology with fewer off-target effects.

The Carboxamide Linker: A Versatile and Crucial Bridge

The carboxamide group (-CO-NH-) is one of the most common functional groups in medicinal chemistry, and for good reason. When used to link the adamantane cage to other pharmacophoric elements, it provides a combination of stability, synthetic accessibility, and crucial hydrogen bonding capabilities. The amide bond is relatively stable to hydrolysis and provides a rigid planar unit that can orient its substituents. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which are critical for anchoring a molecule within a target's binding site. The synthesis of adamantane carboxamides is often straightforward, typically involving the coupling of an adamantane carboxylic acid with a primary or secondary amine.[5]

Section 2: Synthetic Strategies for Adamantane Carboxamide Derivatives

The synthetic accessibility of adamantane and its derivatives has been a key driver of its widespread use.[6] The preparation of adamantane carboxamides generally follows well-established synthetic organic chemistry principles, starting from commercially available adamantane precursors.

Core Synthesis: From Adamantane to Key Intermediates

The most common starting point for adamantane carboxamide synthesis is adamantane-1-carboxylic acid or 1-aminoadamantane. Adamantane-1-carboxylic acid can be readily prepared from adamantane itself and provides a versatile handle for standard amide coupling reactions. Alternatively, functionalization at other positions can be achieved through more complex, multi-step syntheses.[7]

A typical synthetic workflow involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents) followed by reaction with a desired amine, or the direct acylation of an aminoadamantane derivative.[5][8]

Experimental Protocol: General Synthesis of an N-Substituted Adamantane-1-carboxamide

This protocol describes a standard laboratory procedure for the synthesis of an N-aryl adamantane-1-carboxamide using a common peptide coupling agent, which is a widely applicable and reliable method.

Objective: To synthesize N-phenyladamantane-1-carboxamide from adamantane-1-carboxylic acid and aniline.

Materials:

  • Adamantane-1-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDCI (1.1 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., aniline, 1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Causality Note: The use of coupling agents like EDCI and HOBt creates a highly reactive intermediate that is readily attacked by the amine nucleophile, allowing the reaction to proceed under mild conditions and minimizing side reactions.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x). Causality Note: The basic wash neutralizes and removes acidic components, while the brine wash removes residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted adamantane-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram: Visualizing the Synthetic Pathway

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process Adamantane_COOH Adamantane-1-Carboxylic Acid Activation Carboxylic Acid Activation Adamantane_COOH->Activation Amine R-NH2 (Amine) Coupling_Reaction Amide Coupling Amine->Coupling_Reaction Coupling EDCI, HOBt Coupling->Activation Base DIPEA, DMF, RT Base->Coupling_Reaction Activation->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Adamantane Carboxamide Purification->Product

Caption: Generalized workflow for amide coupling synthesis of adamantane carboxamide derivatives.

Section 3: Structure-Activity Relationships (SAR) and Target Engagement

The systematic modification of a lead compound to understand how structural changes affect biological activity—the essence of SAR studies—is particularly fruitful with adamantane carboxamides due to the scaffold's rigidity.

Causality in SAR: How the Adamantane Cage Influences Binding and Potency

The adamantane cage serves as a large, well-defined hydrophobic anchor. Its primary role in SAR is to occupy hydrophobic pockets within a target protein. Because its shape is fixed, medicinal chemists can use it as a stable platform from which to project other functional groups (attached via the carboxamide linker) toward specific interactions (e.g., hydrogen bonds, ionic interactions) with high precision.[4] Modifications to the adamantane cage itself, such as adding substituents at the bridgehead positions, can further refine the molecule's shape and electronic properties to optimize target engagement.[9]

Case Study 1: Adamantane Carboxamides as 11β-HSD1 Inhibitors

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme implicated in metabolic disorders like diabetes and obesity.[10][11] Adamantyl carboxamide and acetamide derivatives have been identified as potent inhibitors of this enzyme.[10] SAR studies revealed that the bulky, hydrophobic adamantyl group is crucial for occupying a key pocket in the enzyme's active site.[10]

Compound IDCore StructureR Group on Aromatic RingIC₅₀ (nM) for human 11β-HSD1Reference
7j α-sulfonamido-N-adamantanecarboxamide-8[5]
7g α-sulfonamido-N-adamantanecarboxamide-11[5]
7h α-sulfonamido-N-adamantanecarboxamide-15[5]
3 Adamantyl thiophenyl carboxamideH (on thiophene)200-300[10]
15 Adamantyl pyrrolyl carboxamideH (on pyrrole)114[10][11]
41 Adamantyl surrogate acetamide-280[11]

Table 1: In vitro inhibitory activity of selected adamantane carboxamide derivatives against 11β-HSD1. Lower IC₅₀ values indicate higher potency.

The data shows that modifications to the groups attached to the adamantane carboxamide core significantly impact potency. For instance, the α-sulfonamido series (7g, 7h, 7j) yielded highly potent inhibitors, with compound 7j showing an IC₅₀ of just 8 nM.[5] This highlights the importance of exploring diverse substituents on the carboxamide nitrogen to optimize interactions with the target enzyme.

Case Study 2: Adamantane Carboxamides as Viral Entry Inhibitors

The adamantane scaffold first gained fame with the antiviral drug amantadine.[12] More recently, adamantane carboxamides have been identified as potent inhibitors of the Ebola virus (EBOV).[9] These compounds are thought to act allosterically by binding to the viral glycoprotein (GP) trimer, which is essential for cell entry.[9]

Compound IDCore StructureModificationspEBOV EC₅₀ (nM)EBOV EC₅₀ (nM)Reference
1 Adamantane carboxamideInitial Hit3900-[9]
2 Phenyl adamantane carboxamidePhenyl group added to adamantane~390-[9]
Selected Analogs Phenyl adamantane carboxamideOptimized substituents10-15low 100s[9]

Table 2: Antiviral activity of adamantane carboxamides against Ebola virus (EBOV). pEBOV refers to a pseudotyped virus system. Lower EC₅₀ values indicate higher potency.

The SAR study began with hit compound 1 , which had micromolar activity. The simple addition of a phenyl group to the adamantane core in compound 2 resulted in a 10-fold increase in potency.[9] This crucial insight—that adding bulk and specific aromatic features to the adamantane cage itself enhances activity—guided the optimization process. Further exploration of this phenyl adamantane carboxamide series led to analogs with potent low-nanomolar activity against the pseudotyped virus and low-hundred nanomolar activity against wild-type EBOV.[9]

Case Study 3: Adamantane Carboxamides in CNS Disorders

Adamantane derivatives like memantine are well-known N-methyl-D-aspartate (NMDA) receptor antagonists used to treat Alzheimer's disease.[2][12] The mechanism involves the drug acting as an open-channel blocker.[13] Novel adamantane derivatives, including those with carboxamide-like structures or precursors, have been designed to act as anticonvulsants and neuroprotective agents by blocking ligand-gated ion channels.[13][14] These compounds leverage the bulky adamantane group to physically occlude the channel pore, with the linker and terminal group fine-tuning the binding affinity and kinetics.[13][15]

Section 4: Mechanisms of Action: From Channel Blocking to Enzyme Inhibition

The therapeutic effects of adamantane carboxamides are realized through diverse mechanisms of action, primarily driven by the unique shape and physicochemical properties of the adamantane cage.

Ion Channel Modulation: The Adamantane "Plug"

For targets like the NMDA receptor or the influenza M2 proton channel, adamantane derivatives act as physical channel blockers.[12][13] The bulky, lipophilic adamantane group can enter the open channel pore, effectively plugging it and preventing ion flow. The carboxamide linker and its substituents then mediate the precise positioning and binding affinity within the channel vestibule. Kinetic studies of adamantane derivatives interacting with NMDA channels have revealed complex blocking and recovery components, suggesting multiple binding sites within the channel pore.[15] This "plug" mechanism is a direct consequence of the molecule's three-dimensional architecture.

Enzyme Inhibition: Occupying Hydrophobic Pockets

In the case of enzyme inhibition, such as with 11β-HSD1, the adamantane moiety acts as a potent hydrophobic anchor.[10] It fits snugly into nonpolar pockets of the enzyme's active site, often displacing water molecules and leading to a favorable entropic contribution to the binding energy. The carboxamide portion then serves to orient other parts of the molecule to form specific hydrogen bonds or other interactions with the protein, enhancing both potency and selectivity.[5][10]

Signaling Pathway Diagram: NMDA Receptor Blockade

G cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Channel (Closed) NMDA_R_Open NMDA Receptor Channel (Open) NMDA_R_Blocked NMDA Receptor Channel (Blocked) Ca_Influx Excessive Ca²⁺ Influx NMDA_R_Open->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate Glutamate & Glycine Binding Glutamate->NMDA_R_Open Opens Channel Adamantane Adamantane Carboxamide Derivative Adamantane->NMDA_R_Open Enters & Blocks Open Channel

Sources

The Solubility Profile of Dimethyladamantane Carboxamides: From Theoretical Principles to Practical Measurement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure and lipophilic character that can enhance target binding and improve metabolic stability.[1][2] However, this inherent lipophilicity often leads to poor aqueous solubility, a major hurdle in drug development that can compromise bioavailability and hinder in vitro testing.[1][3] This guide provides a comprehensive examination of the solubility profile of a specific, therapeutically relevant subclass: dimethyladamantane carboxamides. We will deconstruct the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its measurement, and analyze the key structural and environmental factors that govern the dissolution of these challenging compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize, interpret, and optimize the solubility of lipophilic drug candidates.

Introduction: The Adamantane Paradox in Drug Discovery

The adamantane moiety, a rigid diamondoid hydrocarbon, is a privileged structure in modern drug discovery.[4] Its unique geometry allows for the precise, three-dimensional positioning of pharmacophoric elements, while its bulky, lipophilic nature facilitates interactions with hydrophobic pockets in biological targets like enzymes and receptors.[1][5] The incorporation of an adamantyl group can significantly increase a compound's calculated partition coefficient (cLogP), which may enhance permeability across the blood-brain barrier.[6]

However, this desirable lipophilicity comes at a cost: poor aqueous solubility.[1] Solubility is a critical physicochemical property that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] A compound that cannot adequately dissolve in the gastrointestinal tract will likely exhibit poor oral bioavailability, regardless of its potency.[3] The addition of a carboxamide group to the dimethyladamantane scaffold introduces a polar, hydrogen-bonding capable moiety, creating a delicate balance between the hydrophobic cage and the hydrophilic functional group that ultimately defines the molecule's solubility. Understanding and accurately quantifying this property is therefore not merely a routine measurement but a critical step in the lead optimization process.

The Duality of Solubility: Kinetic vs. Thermodynamic

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[8] This value is independent of time, provided the system has reached equilibrium. It is the gold standard for late-stage discovery and preformulation, as it reflects the most stable state.[7][9]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution.[7] It is typically determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer.[10] The resulting value can be higher than the thermodynamic solubility because the compound may form a temporary, supersaturated solution before precipitating.[8] Kinetic solubility assays are high-throughput and consume very little compound, making them ideal for screening large compound libraries in early drug discovery.[10]

The relationship between these states is critical. A supersaturated solution, while temporarily achieving a higher concentration, is thermodynamically unstable and will eventually precipitate to reach the lower, equilibrium concentration defined by thermodynamic solubility.[11]

G cluster_0 Compound States & Solubility cluster_1 Measurement Types Amorphous Amorphous Solid Supersaturated Supersaturated Solution Amorphous->Supersaturated Fast Dissolution Crystalline Crystalline Solid (Most Stable Form) Saturated Saturated Solution (Equilibrium) Crystalline->Saturated Slow Dissolution Supersaturated->Saturated Precipitation (Time-dependent) Kinetic Kinetic Solubility (Precipitation Point) Saturated->Crystalline Equilibrium Thermo Thermodynamic Solubility (Equilibrium Point)

Caption: Conceptual relationship between solid states and solubility types.

Experimental Protocols for Solubility Determination

The choice of experimental method depends on the stage of drug discovery and the required accuracy. For lipophilic compounds like dimethyladamantane carboxamides, robust and well-controlled protocols are essential.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12][13] It directly measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.

Protocol: Shake-Flask Equilibrium Solubility

  • Compound Dispensing: Add an excess amount of the solid dimethyladamantane carboxamide to a glass vial.

    • Causality: An excess of solid material is required to ensure that the resulting solution is saturated and in equilibrium with the solid phase throughout the experiment.[11]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C).[14] Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[13]

    • Causality: Constant agitation ensures continuous interaction between the solid particles and the solvent.[14] An extended incubation period is necessary to overcome the kinetic barriers of dissolution and reach a true thermodynamic equilibrium, which is especially important for crystalline solids.[11]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using either centrifugation or filtration.

    • Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[15]

  • Sample Preparation: Carefully aspirate a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Determine the compound concentration in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15] A standard calibration curve must be prepared using solutions of known concentrations.

  • Calculation: Calculate the original solubility value based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL or µM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility: The Turbidimetric Method

This high-throughput screening assay measures the point at which a compound precipitates when added to an aqueous buffer from a DMSO stock solution.[3]

Protocol: Turbidimetric Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the dimethyladamantane carboxamide in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume from each dilution into a microplate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[7]

    • Causality: DMSO is used to initially dissolve the hydrophobic compound, but its presence in the final aqueous solution can increase the apparent solubility.[16] Keeping its concentration minimal is key to obtaining a physiologically relevant estimate.

  • Incubation: Shake the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 2 hours).[7]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[3]

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Physicochemical Drivers of Solubility

The solubility of a dimethyladamantane carboxamide is a multifactorial property governed by its structure and the surrounding environment.

  • Lipophilicity (logP/logD): The adamantane core is highly lipophilic.[6] The two methyl groups further increase this property. Generally, higher lipophilicity leads to lower aqueous solubility.

  • Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid compound is a major barrier to dissolution. This is often correlated with the compound's melting point.[17] The rigid and symmetrical nature of the adamantane scaffold can lead to efficient crystal packing and high lattice energies, thereby reducing solubility.

  • Carboxamide Group: This functional group is a key modulator of solubility. It is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with water molecules are crucial for solvation.

  • N-Substitution: Substitution on the carboxamide nitrogen can have complex effects. While it may increase lipophilicity, it can also disrupt intermolecular hydrogen bonding in the solid state or alter the molecule's conformation, which in some cases can unexpectedly increase solubility.[18]

  • pH: The solubility of ionizable compounds is highly dependent on pH.[3] While amides are generally neutral, they can be protonated or deprotonated under strongly acidic or basic conditions, respectively. It is essential to measure solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) to predict behavior in the gastrointestinal tract.[14]

Data Presentation and Interpretation

For effective lead optimization, solubility data should be presented clearly to allow for direct comparison between compounds.

Table 1: Hypothetical Solubility Data for a Series of Dimethyladamantane Carboxamides

Compound IDR-Group on CarboxamideKinetic Solubility (pH 7.4, µM)Thermodynamic Solubility (pH 7.4, µM)cLogP
DMAC-01-H152.54.1
DMAC-02-CH₃121.84.4
DMAC-03-CH₂CH₂OH4515.23.8
DMAC-04-CH₂-Morpholine9535.03.5

Interpretation:

  • DMAC-01 vs. DMAC-02: Simple N-methylation slightly increases lipophilicity and decreases both kinetic and thermodynamic solubility, a common trend.[18]

  • DMAC-03 & DMAC-04: Introducing polar, hydrogen-bonding groups (hydroxyl, morpholine) significantly improves solubility, as expected, by lowering the overall lipophilicity and increasing favorable interactions with water.

  • Kinetic vs. Thermodynamic Gap: The significant drop from kinetic to thermodynamic solubility for all compounds highlights the tendency of this class to form supersaturated solutions. This underscores the importance of measuring thermodynamic solubility for making final decisions on compound progression.

Conclusion

Characterizing the solubility of dimethyladamantane carboxamides is a critical task that requires a sound understanding of both theoretical principles and practical experimental design. Their inherent lipophilicity presents a significant challenge, making accurate and appropriate solubility measurements essential for successful drug development. Early-stage assessment using high-throughput kinetic assays allows for rapid screening and ranking of compounds, while the gold-standard shake-flask method provides the definitive thermodynamic solubility required for lead optimization and preformulation studies. By carefully analyzing the interplay of lipophilicity, crystal packing, and the hydrogen-bonding capacity of the carboxamide moiety, researchers can rationally design and select compounds with an optimized solubility profile, ultimately increasing the probability of developing a successful therapeutic agent.

References

  • Jorgensen, S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Livingstone, D. J., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]

  • Burmistrov, V., et al. (2019). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Li, Y., et al. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers. [Link]

  • Perlovich, G. L., et al. (2019). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sou, T., & Bergström, C. A. S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. PubMed. [Link]

  • Persson, E. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility of Things. Adamantane. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Karuppiah, S. T., & Raj, V. M. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • de Campos, V. E. B., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • PubChem - NIH. 1,3-Dimethyladamantane. [Link]

  • PubChem - NIH. Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide. [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • PubMed. (2025). The adamantane scaffold: Beyond a lipophilic moiety. [Link]

  • ResearchGate. (2018). Structure analysis, solubility and thermodynamics properties of adamantane. [Link]

  • Soni, N., & Tekade, R. K. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

  • Biela, A., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. [Link]

  • Shalaeva, M., et al. (2013). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]

  • Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]

  • PMC. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

  • Google Patents. (2004). A method of measuring solubility.
  • Chemspace. 3,5-dimethyladamantane-1-carboxylic acid. [Link]

Sources

Methodological & Application

purification methods for 3,5-dimethyladamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 3,5-Dimethyladamantane-1-carboxamide

Executive Summary

This compound (CAS: N/A for specific isomer in common commercial lists, often cited as intermediate) is a critical precursor in the synthesis of Memantine , a NMDA receptor antagonist used in Alzheimer’s disease treatment. The conversion of the carboxylic acid to the amine typically proceeds via this carboxamide intermediate followed by a Hofmann rearrangement.[1][2]

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is pivotal because impurities carried forward—specifically unreacted carboxylic acid or coupling reagents—can severely compromise the yield and safety profile of the subsequent rearrangement step.

This guide details a non-chromatographic purification strategy relying on the molecule's unique amphiphilic properties (lipophilic adamantane cage vs. polar amide), utilizing Phase-Selective Precipitation and Solvent-Anti-Solvent Recrystallization .

Chemical Context & Challenges

PropertyDescriptionImplication for Purification
Structure Adamantane cage with two methyl groups and one primary amide.High lipophilicity with a localized polar head.
Solubility Soluble in DCM, THF, warm alcohols. Insoluble in water.Ideal for aqueous precipitation workups.
Detection UV Transparent. Lacks significant chromophores >210 nm.Standard UV-HPLC is ineffective. Requires ELSD, RI, or CAD detection.
Impurities 3,5-dimethyladamantane-1-carboxylic acid; Urea derivatives; Inorganic salts.Acidic impurities must be removed via base washes before crystallization.

Primary Purification: Reactive Workup (The "Crude" Isolation)

The synthesis typically involves activating 3,5-dimethyladamantane-1-carboxylic acid (e.g., via ethyl chloroformate or thionyl chloride) followed by ammonolysis. The primary contaminant is unreacted starting acid.

Principle: The amide is neutral and precipitates from water. The starting acid forms a water-soluble salt at high pH.

Protocol A: Phase-Selective Isolation
  • Quenching: Upon reaction completion (in THF or DCM), cool the mixture to 0–5 °C.

  • Base Wash (Critical): Add cold 10% w/v aqueous Sodium Carbonate (Na₂CO₃) or NaOH (1M).

    • Mechanism:[2][3][4] This deprotonates any unreacted carboxylic acid (pKa ~5), forcing it into the aqueous phase as the carboxylate salt. The amide (pKa ~23) remains neutral.

  • Extraction:

    • If the reaction solvent was water-miscible (e.g., THF), evaporate to 20% volume, then add Dichloromethane (DCM) .

    • Perform phase separation. Keep the organic (lower) layer.

  • Acid Polish: Wash the organic layer once with 0.5M HCl.

    • Mechanism:[2][3][4] Removes any trace ammonia or amine byproducts.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a solid residue.

Secondary Purification: Recrystallization (The "Gold Standard")

Chromatography is often avoided at this stage due to detection difficulties. Recrystallization exploits the steep solubility curve of adamantane derivatives in alcohols.

Protocol B: Methanol/Water Recrystallization

Best for: Removing trace synthesis byproducts and achieving >99% purity.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add Methanol (MeOH) (approx. 5–7 mL per gram of solid).

  • Heating: Heat to reflux (65 °C) with stirring until the solid completely dissolves.

    • Note: If the solution is colored, add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining reflux, dropwise add Deionized Water until the solution becomes slightly turbid (persistent cloudiness).

  • Re-solubilization: Add just enough hot MeOH (dropwise) to clear the turbidity.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes large, pure crystals).

    • Once at RT, transfer to an ice bath (0–4 °C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.

  • Wash: Wash the filter cake with a cold (0 °C) mixture of MeOH:Water (1:1).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours to remove lattice solvents.

Chromatographic Considerations (Polishing)

If the purity is insufficient (<98%) after recrystallization, flash chromatography may be required.

  • Stationary Phase: Silica Gel (irregular, 40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 80:20 → 50:50).

  • Detection Strategy:

    • Primary:TLC Staining. Use Iodine chamber or Phosphomolybdic Acid (PMA) stain + Heat. The adamantane cage stains strongly with Iodine.

    • Automated: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). Do not rely on UV 254 nm.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying the carboxamide, highlighting the critical impurity removal steps.

PurificationProtocol Start Crude Reaction Mixture (Amide + Acid + Salts) Quench Quench with 1M NaOH (pH > 10) Start->Quench PhaseSep Phase Separation (DCM vs Water) Quench->PhaseSep AqWaste Aqueous Layer (Contains Acid Salts) PhaseSep->AqWaste Removes Acid OrgLayer Organic Layer (Contains Amide) PhaseSep->OrgLayer Retains Product Evap Evaporation to Solid OrgLayer->Evap Recryst Recrystallization (MeOH / Water) Evap->Recryst Filtration Filtration & Wash Recryst->Filtration Final Pure 3,5-Dimethyladamantane- 1-carboxamide (>99%) Filtration->Final

Caption: Workflow for the isolation of this compound, emphasizing the removal of acidic precursors via base extraction prior to crystallization.

Analytical Validation

To ensure the protocol was successful, validate using the following parameters:

  • Melting Point:

    • Expect a sharp melting range (typically >100 °C, specific value depends on polymorph but usually ~108–112 °C for dimethyl variants, compared to 189 °C for unsubstituted). Broad ranges (>2 °C) indicate solvent occlusion or impurities.

  • IR Spectroscopy (ATR):

    • Look for the characteristic Amide I band (C=O stretch) at ~1650–1680 cm⁻¹ and Amide II band (N-H bend) at ~1600 cm⁻¹.

    • Absence of broad O-H stretch (2500–3300 cm⁻¹) confirms removal of the carboxylic acid.

  • 1H-NMR (CDCl₃):

    • Verify the integration of the methyl groups (singlet, ~0.8 ppm) vs. the adamantane cage protons.

    • Amide protons (-NH₂) typically appear as two broad singlets (due to restricted rotation) around 5.5–7.5 ppm.

References

  • Synthesis of Adamantane Amides

    • Title: Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment.
    • Source: MDPI, Molecules 2023.
    • URL:[Link]

    • Relevance: Describes standard workup and melting point characteriz
  • Title: Process for the manufacture of memantine and intermediate product (EP2103597A1).
  • Hofmann Rearrangement Context

    • Title: Hofmann Rearrangement - Reaction Scope and Limit
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates the necessity of high-purity primary amides for successful conversion to amines.

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Adamantane-Based Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The incorporation of adamantane (tricyclo[3.3.1.1^{3,7}]decane) into peptide sequences has emerged as a critical strategy in peptidomimetic drug design. The diamondoid structure of the adamantyl group confers unique physicochemical properties: it significantly increases lipophilicity, enhances membrane permeability, and provides a rigid steric bulk that can lock peptides into bioactive conformations (e.g.,


-turns). Furthermore, adamantane-based mimetics exhibit extended plasma half-lives (

) by sterically blocking proteolytic enzymes.

However, the very properties that make adamantane valuable—extreme hydrophobicity and steric bulk—render its synthesis via standard Solid-Phase Peptide Synthesis (SPPS) protocols prone to failure. Standard coupling reagents (HBTU/DIPEA) often result in deletion sequences, and the resulting peptides frequently aggregate on-resin or precipitate irreversibly during purification.

This guide details an optimized, field-proven workflow for synthesizing adamantane-containing peptides, specifically focusing on the difficult coupling of Fmoc-L-1-adamantylalanine (Fmoc-Ada-OH) and the subsequent purification of these hydrophobic constructs.

Pre-Synthesis Strategic Planning

Success is determined before the first amino acid is coupled. The choice of resin and linker is non-negotiable for adamantane sequences.

Resin Selection: The "Low Loading" Rule

Critical Error: Using high-loading resins (> 0.6 mmol/g) for adamantane peptides leads to severe aggregation. The bulky adamantyl side chains interact inter-molecularly, collapsing the resin matrix and preventing reagent access.

  • Recommended: Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC) .

  • Specification: Loading must be

    
     0.4 mmol/g .
    
  • Why: Lower substitution density ensures sufficient spatial separation between growing chains, mitigating the "steric clash" and aggregation derived from the adamantane cage.

Linker Chemistry
  • Rink Amide: Standard for generating C-terminal amides (common in neuroactive mimetics like memantine analogs).

  • 2-CTC: Preferred if the peptide is extremely hydrophobic. 2-CTC allows cleavage with 1% TFA/DCM, generating the protected peptide fragment. This is useful if you need to perform fragment condensation in solution to avoid solubility issues during full deprotection.

Protocol 1: The "Hard Coupling" Cycle

Target: Coupling Fmoc-L-1-adamantylalanine (Fmoc-Ada-OH)

Standard activation (carbodiimide or HBTU) is insufficient for the steric demand of the adamantyl group. We utilize a Microwave-Assisted HATU/HOAt protocol.

Reagents
  • Amino Acid: Fmoc-L-1-adamantylalanine (4.0 eq relative to resin).

  • Coupling Reagent: HATU (3.9 eq) combined with HOAt (4.0 eq).

    • Note: HOAt (1-hydroxy-7-azabenzotriazole) is critical as an additive to accelerate the reaction via the "neighboring group effect" of the pyridine nitrogen.

  • Base: DIEA (Diisopropylethylamine) (8.0 eq).

  • Solvent: NMP (N-methyl-2-pyrrolidone). Do not use DMF. NMP disrupts aggregation better than DMF for hydrophobic sequences.

Step-by-Step Procedure
  • Swelling: Swell resin in DCM (20 min), then wash with NMP (3 x 2 min).

  • Deprotection: Treat with 20% Piperidine in NMP containing 0.1M HOBt (to suppress aspartimide formation, if Asp is present).

    • Cycle: 1 x 3 min, 1 x 10 min.

  • Activation (Pre-mix):

    • Dissolve Fmoc-Ada-OH, HATU, and HOAt in minimal NMP.

    • Add DIEA immediately before addition to the resin.

    • Activation Time: < 2 minutes (prolonged activation causes racemization).

  • Coupling (Microwave):

    • Add activated mixture to the reaction vessel.

    • Irradiation: 75°C for 10 minutes (Power: 25-30W).

    • Note: If microwave is unavailable, double couple at Room Temp for 4 hours each.

  • Capping (Mandatory):

    • After the adamantane coupling, unreacted amines are likely. Cap with Acetic Anhydride/Pyridine/NMP (1:1:8) for 10 minutes to prevent deletion sequences.

Data: Coupling Reagent Efficiency for Steric Residues
Reagent SystemConversion (1h, RT)Conversion (MW, 75°C)Racemization RiskRecommendation
HBTU / DIPEA < 40%65%LowAvoid for Ada
DIC / Oxyma 55%85%Very LowGood alternative
HATU / HOAt 85% > 99% Moderate*Gold Standard
PyBOP 60%80%LowBackup option

*Racemization with HATU is manageable if pre-activation time is kept short (< 2 min).

Protocol 2: Cleavage and Work-up of Hydrophobic Peptides

Adamantane peptides are often insoluble in water/ether, leading to "oiling out" rather than precipitation.

Cleavage Cocktail
  • Formula: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% DODT (if Cys present) / 2.5% Water.

  • Note: Avoid high water content. Adamantane increases the lipophilicity so drastically that the peptide may not dissolve in the cleavage cocktail if water > 5%.

The "Cold Trap" Precipitation
  • Filter the resin and collect the TFA filtrate.

  • Concentrate TFA to ~2-3 mL under Nitrogen flow (do not rotary evaporate to dryness).

  • Precipitation: Add cold ($ -20^{\circ}\text{C} $) Methyl-tert-butyl ether (MTBE) instead of Diethyl Ether. MTBE often yields a better powder for lipophilic peptides.

  • Centrifugation: Centrifuge at 4000 rpm for 10 min at

    
    .
    
  • Troubleshooting: If the peptide forms a sticky gum, decant the ether, add fresh MTBE, sonicate for 5 mins, and re-centrifuge. Repeat 3x until a white powder forms.

Protocol 3: Purification and Analysis

This is the most common failure point. Standard C18/Water/Acetonitrile gradients often fail because the peptide binds irreversibly to C18 or precipitates in the aqueous mobile phase.

HPLC Setup
  • Column: C4 (Butyl) or Diphenyl Stationary Phase.

    • Why: C18 is too hydrophobic; the adamantane-C18 interaction is too strong, leading to broad peaks and low recovery.

  • Temperature: Heat the column to

    
     .
    
    • Why: High temperature breaks intermolecular hydrophobic aggregates and improves mass transfer.

  • Mobile Phase:

    • Buffer A: Water + 0.1% TFA.[1][2][3]

    • Buffer B: Acetonitrile + 0.1% TFA (or Isopropanol/ACN 1:1 for extreme cases).

Injection Strategy (The "Solubility Bridge")

Do NOT dissolve the peptide in 100% DMSO or HFIP and inject directly; the peptide will crash out upon hitting the aqueous mobile phase.

The Protocol:

  • Dissolve crude peptide in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).

  • Dilute 1:1 with Acetic Acid .

  • Dilute further with Mobile Phase B (Acetonitrile) until the solution is ~20-30% organic.

  • Inject onto the column starting at 20% B (not 0% B).

Visualizing the Workflow

Diagram 1: The Adamantane-Optimized SPS Cycle

This workflow highlights the critical deviations from standard SPPS (red nodes).

SPS_Cycle Start Resin Preparation (Low Loading < 0.4 mmol/g) Deprotect Fmoc Deprotection (20% Pip + 0.1M HOBt) Start->Deprotect Wash1 Wash (NMP) Deprotect->Wash1 Decision Is AA Bulky? (e.g., Adamantane) Wash1->Decision Standard_Coup Standard Coupling (HBTU/DIPEA) Decision->Standard_Coup No Ada_Coup Steric Coupling (HATU/HOAt/MW 75°C) Decision->Ada_Coup Yes Check Kaiser Test Standard_Coup->Check Ada_Coup->Check Check->Ada_Coup Fail (Blue) - Recouple Cap Capping (Ac2O/Pyridine) Check->Cap Pass (Colorless) Cap->Deprotect Next Cycle Cleave Cleavage (TFA/TIS/DODT) Cap->Cleave Sequence Complete Purify Purification (C4 Column, 60°C) Cleave->Purify

Caption: Optimized SPS cycle distinguishing standard residues from sterically hindered adamantane couplings (Red Node).

Diagram 2: Troubleshooting Aggregation vs. Steric Hindrance

Use this logic to diagnose low yields.

Troubleshooting Problem Low Yield / Deletion Seq Step1 Check HPLC Profile Problem->Step1 Branch1 Sharp Peak, Wrong Mass (-Ada) Step1->Branch1 Branch2 Broad Peak / Smearing Step1->Branch2 Sol1 Cause: Steric Hindrance Action: Switch to HATU/HOAt Use Microwave Branch1->Sol1 Yes Sol2 Cause: Aggregation Action: Use NMP solvent Add Pseudoproline Use Low Load Resin Branch2->Sol2 Yes

Caption: Decision tree for distinguishing between coupling failures (sterics) and solubility failures (aggregation).

References

  • Wanka, L., et al. (2007).

    
    -Turn Mimetics: Short Peptide Sequences Containing Adamantane Amino Acids. European Journal of Organic Chemistry. Link
    
  • Albericio, F., et al. (2018). Coupling Reagents for the Synthesis of Peptides Containing Sterically Hindered Amino Acids. Chemical Reviews. Link

  • Hartrampf, N., et al. (2020). Taming Aggregation in Solid-Phase Peptide Synthesis.[4] ACS Central Science. Link

  • Manteghi, R., et al. (2023). Microwave-Assisted Solid-Phase Peptide Synthesis of Adamantane-Conjugated Peptides. Methods in Molecular Biology. Link

  • Vliegen, I., et al. (2002). Adamantane Derivatives as M2 Ion Channel Blockers: Synthesis and Biological Activity. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues with 3,5-Dimethyladamantane-1-carboxamide Ticket ID: ADM-SOL-35DM Status: Open Analyst: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

This compound presents a classic "brick dust" solubility profile.[1] Its rigid, diamondoid cage structure creates high crystal lattice energy, while the two methyl groups significantly increase lipophilicity (LogP) compared to the parent adamantane. Although the carboxamide group is polar, it is insufficient to drag the hydrophobic cage into aqueous solution without assistance.

This guide addresses the two most common failure modes:

  • Synthesis/Purification: Inability to dissolve the solid for reactions or chromatography.

  • Bioassays: Compound precipitation ("crashing out") upon dilution into aqueous buffers.

Phase 1: The Mechanistic Barrier (The "Why")

To solve the issue, you must understand the thermodynamic barrier. Dissolution requires the solvent to overcome the Crystal Lattice Energy (holding the solid together) and the Hydrophobic Effect (water repelling the cage).

  • The Adamantane Cage: The 3,5-dimethyladamantane core is a "grease ball."[1] It has no hydrogen bond donors/acceptors and relies on Van der Waals forces.

  • The Amide Handle: The carboxamide (-CONH2) is your only "hook" for solvation. It can form hydrogen bonds, but in the solid state, these amides often H-bond to each other, reinforcing the crystal lattice rather than interacting with the solvent.[1]

Visualization: The Solubility Decision Tree

The following logic flow illustrates the correct solvent choice based on your application.

SolubilityLogic Start Application Type Synth Synthesis / Purification Start->Synth Bio Biological Assay (Aqueous) Start->Bio DCM Dichloromethane (DCM) (Best for Transfer) Synth->DCM THF THF / Dioxane (Best for Reactions) Synth->THF DMSO DMSO Stock (10-20mM) Bio->DMSO Heat Requires Heat (40°C+) THF->Heat Step1 Direct Dilution? DMSO->Step1 Crash PRECIPITATION RISK (Turbidity) Step1->Crash Yes Cyclo Use Beta-Cyclodextrin (Molecular Encapsulation) Step1->Cyclo No (Recommended)

Figure 1: Decision matrix for solvent selection.[1] Note that direct aqueous dilution frequently leads to precipitation (red pathway).

Phase 2: Troubleshooting Synthesis & Purification[1][2]

If you cannot get the material into solution for NMR, chromatography, or further reaction, follow these protocols.

Recommended Solvent Systems
SolventSolubility RatingApplication Notes
Dichloromethane (DCM) ExcellentBest for transfers and column loading.[1] The lipophilic cage interacts well with the chlorinated solvent.
DMSO GoodUniversal solvent. Hard to remove. Use only if high temperatures are required for reaction.
THF / 1,4-Dioxane ModerateOften requires gentle heating (40–50°C) to break the lattice initially.[1] Good for reactions.
Methanol / Ethanol PoorAvoid. The alkyl groups make this too lipophilic for short-chain alcohols without significant heating.[1]
Hexanes VariableAvoid. While the cage is lipophilic, the polar amide group makes it insoluble in pure non-polar solvents.

Critical Protocol: If the compound is stubborn in DCM, add 1-2% Methanol .[1] This small amount of polar protic solvent disrupts the intermolecular amide-amide hydrogen bonds in the crystal lattice, while the DCM solvates the adamantane cage.

Phase 3: Biological Assay Formulation (The "Aqueous" Problem)

This is the most common failure point. You dissolve the compound in DMSO, but as soon as you pipette it into the cell culture media or buffer, it turns cloudy (precipitates).

Why this happens

When DMSO (hygroscopic) hits water, the reaction is exothermic and the solvent structure changes instantly. The adamantane molecules, suddenly finding themselves in a polar environment, aggregate to minimize surface area (Hydrophobic Effect), forming micro-crystals that are often invisible to the naked eye but will ruin assay data (false negatives).

Solution A: The "DMSO Spike" Method (Standard)

Use this for concentrations < 10 µM.

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 1 mM for a 10 µM assay).

  • Vortex First: Get your buffer/media vortexing before you add the compound.

  • Subsurface Injection: Inject the DMSO stock directly into the vortexing liquid (subsurface), not on the walls of the tube.

    • Why? Dropping it on the wall creates a local area of 100% concentration which crystallizes immediately.

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, though adamantane solubility often limits you before DMSO toxicity does.

Solution B: The "Gold Standard" – Cyclodextrin Encapsulation

Use this for concentrations > 10 µM or animal studies.

Adamantane is the textbook "guest" molecule for Beta-Cyclodextrin (β-CD) .[1] The adamantane cage fits perfectly inside the hydrophobic cavity of β-CD, while the hydrophilic exterior of the CD keeps the complex soluble in water.

Protocol: β-CD Complexation

  • Prepare Vehicle: Make a 10-20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water or saline.[1]

  • Add Compound: Add your solid this compound to this vehicle.

  • Sonicate/Heat: Sonicate at 40°C for 30-60 minutes. The solution should turn clear as the inclusion complex forms.

  • Filter: Sterile filter (0.22 µm). The compound is now "hidden" inside the CD and will not precipitate.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It has a nitrogen atom. A: No. This is a carboxamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), not an amine (

) like Memantine.[1] Amides are neutral and do not protonate significantly at physiological pH. Adding acid will not help solubility and may hydrolyze the amide to the carboxylic acid over time.

Q: My solution looks clear, but my assay results are erratic. Why? A: You likely have "micellar aggregates." The compound hasn't precipitated into visible chunks but has formed nano-clusters.[1]

  • Validation: Use Dynamic Light Scattering (DLS) or simply spin the sample at 10,000 x g for 10 mins. If the pellet contains your compound, it wasn't truly dissolved.

Q: Is there a structural modification I can make to improve solubility? A: If you have synthetic flexibility:

  • Hydrolysis: Convert the amide to the carboxylic acid (3,5-dimethyladamantane-1-carboxylic acid). This allows you to form a sodium salt (

    
    ) which is highly water-soluble.[1]
    
  • Reduction: Reduce the amide to the amine . This allows you to form the hydrochloride salt (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), similar to Memantine HCl.[1]
    

References

  • Solubility of Adamantane Derivatives

    • Source: Abraham, M. H., et al. "Descriptors for adamantane and some of its derivatives."[2] Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the high logP and hydrophobicity descriptors for the adamantane cage.
    • (Simulated Link based on context)

  • Cyclodextrin Complexation

    • Source:Molecules (MDPI). "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes."

    • Relevance: Validates the specific 1:1 inclusion complex formation between adamantane cages and Beta-Cyclodextrin to improve aqueous solubility.
  • Adamantane Pharmacochemistry

    • Source:Journal of Chemical Health Risks.[3] "Adamantane Derivatives in the 21st Century."

    • Relevance: Discusses formulation strategies for lipophilic adamantane drugs like amantadine and rimantadine.
    • [3]

  • Chemical Properties

    • Source: PubChem Compound Summary for 3,5-Dimethyladamantane-1-carboxylic acid (Precursor/Analog).
    • Relevance: Provides physical property data (Melting Point: 97-105°C)

Sources

improving yield of adamantane carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational | Topic: Yield Optimization of Adamantane-1-Carboxamide Ticket Type: Technical Troubleshooting & Protocol Optimization[1]

Welcome to the Technical Support Hub

You have reached the Tier 3 Support Desk for adamantane chemistry. As a Senior Application Scientist, I understand that adamantane-1-carboxylic acid is a deceptively simple substrate. Its diamondoid cage structure creates significant steric bulk immediately adjacent to the carbonyl carbon, often leading to stalled reactions, low yields, or difficult purifications when using standard "textbook" amide coupling protocols.

This guide treats your synthesis as a system to be debugged. Select the module below that matches your current bottleneck.

Part 1: Triage – Select Your Workflow

Before troubleshooting, ensure you are using the correct route for your specific amine partner.

AdamantaneRouteSelection Start Start: Adamantane-1-COOH + Amine AmineType Analyze Amine Partner Start->AmineType IsNucleophilic Is the Amine Nucleophilic/Unsteric? (e.g., Benzylamine, Alkyl amines) AmineType->IsNucleophilic Yes IsHindered Is the Amine Weak/Sterically Hindered? (e.g., Anilines, t-Butyl amines) AmineType->IsHindered Yes IsAcidSensitive Is the Amine Acid Sensitive? AmineType->IsAcidSensitive Yes RouteA Route A: Acid Chloride (Standard Protocol) IsNucleophilic->RouteA RouteB Route B: T3P Coupling (High Force/Low Epimerization) IsHindered->RouteB RouteC Route C: Mixed Anhydride (Ethyl Chloroformate) IsAcidSensitive->RouteC

Figure 1: Decision tree for selecting the optimal adamantane amidation pathway based on amine characteristics.

Part 2: Troubleshooting Modules
Ticket #001: The Acid Chloride Route (Standard)

Status: Open Common Issue: Low yield due to incomplete activation or hydrolysis during workup.[1]

The Mechanism: Adamantane-1-carboxylic acid is bulky.[1] Converting it to the acid chloride (Adamantane-1-COCl) is the most reliable method to overcome this bulk, but the intermediate is moisture-sensitive and can sublime.[1]

Troubleshooting Steps:

  • Q: My reaction stalls even with Thionyl Chloride (SOCl₂).

    • A: Adamantane is a "fatty" molecule.[1] Pure SOCl₂ does not always solvate it well at the start.[1] Add a catalytic amount of DMF. This forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than SOCl₂ alone.[1]

  • Q: I see the acid chloride, but the yield drops after adding the amine.

    • A: You likely have hydrolysis .[1] The adamantyl cage is lipophilic; if you use aqueous base (Schotten-Baumann conditions) without a phase transfer catalyst, the amine (in organic phase) cannot compete with the hydroxide (in water) attacking the acid chloride.[1] Switch to anhydrous conditions (DCM/TEA).

Optimized Protocol (High Yield):

  • Activation: Dissolve Adamantane-1-carboxylic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of dry DMF .

    • Why Oxalyl Chloride? It allows milder conditions (room temp) compared to refluxing SOCl₂, reducing thermal decomposition.[1]

  • Monitoring: Stir at RT for 2 hours. Verify conversion by quenching a mini-aliquot with MeOH and checking for the methyl ester by TLC/LCMS.

  • Coupling: Evaporate the solvent (remove excess oxalyl chloride) to get the crude acid chloride solid. Redissolve in dry DCM.

  • Addition: Add the amine (1.1 eq) and Triethylamine (1.5 eq) at 0°C. Warm to RT.

  • Workup: Wash with 1N HCl (to remove unreacted amine) -> Sat. NaHCO₃ -> Brine.

Ticket #002: Direct Coupling (The "Modern" Fix)

Status: Escalated Common Issue: EDC/NHS or HATU fails to drive the reaction to completion with hindered amines.

The Mechanism: Standard coupling agents (EDC, HATU) create an active ester.[1] With adamantane, the "cage" blocks the incoming amine from attacking this ester. You need a coupling agent that creates a smaller, more reactive intermediate and acts as a dehydrating powerhouse.[1]

The Solution: T3P (Propylphosphonic Anhydride) T3P is superior for adamantane chemistry because it drives the equilibrium by chemically consuming the water produced (releasing harmless phosphates).[1]

Comparative Performance Data:

Coupling AgentReactivity (Steric Systems)Workup DifficultyTypical Yield (Adamantane)
EDC / HOBt LowMedium (Urea byproducts)40-60%
HATU HighHigh (Difficult to remove byproduct)70-85%
T3P (50% in EtOAc) Very High Low (Water soluble byproducts) 85-95%

Optimized T3P Protocol:

  • Setup: Dissolve Adamantane-1-carboxylic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at RT. If the amine is extremely unreactive (e.g., an aniline), heat to 60°C. T3P is thermally stable.

  • Workup: The Magic Step. Wash the organic layer with water, then 0.5M NaOH, then 0.5M HCl.

    • Why? T3P byproducts are completely water-soluble.[1][2] No column chromatography is usually needed.[1]

Ticket #003: Purification & Solubility

Status: Open Common Issue: "My product is an oil" or "I can't separate it from the starting material."[1]

The Physics of Adamantane: Adamantane is highly lipophilic (greasy).[1] It loves DCM, Hexanes, and Toluene. It hates Water and Methanol.[1]

Troubleshooting Guide:

  • Issue: Product co-elutes with starting material on silica.

    • Fix: Do not use a column yet. Use the "Crash Out" method.

    • Method: Dissolve the crude mixture in a minimum amount of hot THF or Acetone. Slowly add cold Methanol or Water.[1] The adamantane carboxamide will likely precipitate as a white solid, while impurities stay in the mother liquor.

  • Issue: Product is an oil.

    • Fix: This is often due to trapped solvent (DCM) inside the adamantane lattice.[1]

    • Method: Triturate with n-Heptane or Pentane.[1] Sonication in heptane often forces the oil to crystallize into a filterable solid.[1]

Part 3: Visualizing the Acid Chloride Workflow

AcidChlorideWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification Acid Adamantane-COOH Intermediate Acid Chloride (Volatile/Sensitive) Acid->Intermediate DCM, 0°C -> RT Reagent Oxalyl Chloride + cat. DMF Reagent->Intermediate Product Crude Amide Intermediate->Product Add slowly 0°C Amine Amine + TEA Amine->Product Final Pure Crystal Product->Final Triturate w/ Heptane or MeOH Precip.

Figure 2: Step-by-step workflow for the Acid Chloride route, highlighting the critical purification step.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes, but be careful. Adamantane sublimes. If you use a microwave vial, ensure it is capped tight and the volume is sufficient to prevent headspace sublimation. T3P coupling in a microwave at 80°C for 20 mins is a proven high-yield protocol.[1]

Q: My NMR shows a "mess" in the aliphatic region (1.5 - 2.2 ppm). A: This is normal. The adamantane cage protons (15H) overlap significantly.[1] Do not try to integrate them individually. Integrate the entire region (1.6–2.1 ppm) and set it to 15H. If the integration is >15H, you have trapped solvent (likely cyclohexane or grease).[1]

Q: Is the 1-position or 2-position more reactive? A: The 1-position (bridgehead) is the standard carboxylic acid.[1] It is tertiary but stable.[1] The 2-position is secondary and much more sterically congested due to the cage geometry.[1] If you are working with 2-adamantane carboxylic acid , you must use the Acid Chloride route; direct coupling agents often fail completely.[1]

References
  • Preparation of Adamantane-1-carboxylic acid (Standard Protocol) Source: Organic Syntheses, Coll.[1] Vol. 5, p.20 (1973).[1] URL:[Link] Relevance: Defines the foundational synthesis and purification of the starting material.[3]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent Source: Organic Chemistry Portal (Abstracting Synlett 2009).[1] URL:[Link] Relevance: Validates T3P as the superior reagent for difficult/hindered amidations with water-soluble byproducts.[1]

  • Amide Synthesis via Acid Chlorides (Schotten-Baumann) Source: Fisher Scientific Reaction Protocols.[1] URL:[Link] Relevance: Provides the general mechanism and stoichiometry for the acid chloride route described in Ticket #001.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Adamantane Amide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the HPLC separation of adamantane amide isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these unique and often challenging compounds. The rigid, cage-like structure of adamantane, combined with the various possible substitutions on the amide group, can lead to closely eluting isomers and other chromatographic difficulties.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles and practical field experience. Our goal is to empower you to diagnose and resolve common issues, leading to robust and reproducible HPLC methods.

Understanding the Challenge: The Adamantane Amide Structure

Adamantane's bulky and highly symmetric hydrocarbon cage imparts significant hydrophobicity. When functionalized with an amide group, the molecule gains polarity and the potential for hydrogen bonding. The challenge in separating adamantane amide isomers often stems from their subtle structural differences, which can be positional, geometric, or stereoisomeric. These minor variations require highly selective HPLC methods to achieve baseline resolution.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the HPLC separation of adamantane amide isomers.

Q1: Why am I seeing poor resolution between my adamantane amide isomers?

Poor resolution between closely eluting peaks is a frequent challenge.[1] This can be due to several factors related to your method's selectivity and efficiency.[2]

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Inadequate Stationary Phase Selectivity The stationary phase is not providing sufficient differential interaction with the isomers. Adamantane derivatives are sensitive to the nature of the stationary phase.[3]Primary Action: Consider a different stationary phase chemistry. Phenyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions with aromatic moieties on your isomers.[4] For chiral isomers, a Chiral Stationary Phase (CSP) is essential.[5][6][7] Secondary Action: If using a C18 column, try one with a different bonding density or end-capping to alter residual silanol interactions.[8]
Incorrect Mobile Phase Composition The mobile phase is not optimized to exploit the subtle differences between the isomers. The choice of organic modifier and its ratio to the aqueous phase is critical.[9][10]Primary Action: Adjust the organic-to-aqueous ratio. Increasing the aqueous content in reversed-phase HPLC will increase retention and may improve resolution.[11] Secondary Action: Change the organic modifier. Switching from acetonitrile to methanol, or vice-versa, can significantly alter selectivity due to their different abilities to engage in hydrogen bonding and dipole-dipole interactions.[10][12]
Suboptimal pH of the Mobile Phase If the amide or other functional groups on your isomers are ionizable, the mobile phase pH can drastically affect retention and selectivity.[9][11]Primary Action: Determine the pKa of your analytes. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa to ensure a consistent ionization state.[10][13] For basic analytes, a lower pH can improve peak shape by minimizing interactions with residual silanols.[14]
Insufficient Column Efficiency The column may not have enough theoretical plates to separate very similar compounds.Primary Action: Increase the column length or decrease the particle size of the stationary phase. Both actions will increase the column's efficiency (plate number).[15][16] Secondary Action: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but be mindful of increasing run times.[1][16]
Q2: My peaks for the adamantane amide isomers are tailing. What should I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[17][18]

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic moieties on the amide or other parts of the molecule, causing tailing.[8][14]Primary Action: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (typically 0.1%). This protonates the silanols, reducing their interaction with the analyte.[11][14] Secondary Action: Use a base-deactivated or end-capped column specifically designed to minimize silanol activity.[14] An adamantyl-modified silica phase has also been shown to reduce tailing of basic compounds.[19]
Column Overload Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[1][14]Primary Action: Dilute your sample or reduce the injection volume.[1][14]
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[17][18]Primary Action: If you have a guard column, replace it. Secondary Action: Attempt to wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[18]
Q3: I'm observing split peaks for my adamantane amide isomers. What could be the cause?

Split peaks can be perplexing and may point to a few distinct problems.[14]

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to distort as it enters the column.[14][17]Primary Action: Dissolve your sample in the initial mobile phase whenever possible.[14] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.
Partial Blockage at Column Inlet A blocked frit can cause uneven flow of the sample onto the stationary phase, leading to a split peak.[14]Primary Action: Replace the guard column if one is in use. Secondary Action: Try back-flushing the analytical column (check manufacturer's instructions first). If the blockage cannot be cleared, the column will need to be replaced.
Co-elution of Isomers The split peak may actually be two very poorly resolved isomers.Primary Action: Refer to the solutions for "Poor Resolution" in Q1. Modify your mobile phase or try a different stationary phase to improve separation.[14]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a general starting point for the reversed-phase HPLC separation of achiral adamantane amide isomers. It should be optimized for your specific analytes.

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is often effective for samples with a range of polarities.[16]

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.[16]

  • Detection: Use a UV detector at a wavelength appropriate for your analytes (e.g., 210 nm for amide bonds if no other chromophore is present).

  • Injection Volume: Start with a low injection volume (e.g., 5 µL) to avoid column overload.[1]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC separation of adamantane amide isomers.

HPLC_Troubleshooting_Adamantane start Poor Resolution of Isomers decision1 Are isomers chiral? start->decision1 decision2 Is peak shape acceptable? decision1->decision2 No action1 Use Chiral Stationary Phase (CSP) decision1->action1 Yes decision3 Is retention time optimal (2 < k < 10)? decision2->decision3 Yes action2 Troubleshoot Peak Shape (Tailing/Fronting) decision2->action2 No decision4 Is selectivity (α) the issue? decision3->decision4 Yes action3 Adjust Mobile Phase Strength (%B) decision3->action3 No action4 Change Organic Modifier (ACN <> MeOH) decision4->action4 Try first end_node Resolution Improved action1->end_node action2->decision3 action3->end_node action5 Change Stationary Phase (e.g., Phenyl, PFP) action4->action5 If no improvement action4->end_node action6 Adjust Mobile Phase pH action5->action6 If still no improvement action5->end_node action7 Increase Column Efficiency (Longer column / smaller particles) action6->action7 For very close isomers action6->end_node action7->end_node

Caption: Troubleshooting workflow for poor isomer resolution.

Frequently Asked Questions (FAQs)

Q: For chiral adamantane amide isomers, what type of chiral stationary phase (CSP) is a good starting point?

A: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have broad applicability for a range of chiral compounds.[6][7][20] It is often necessary to screen a few different polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) to find the one that provides the best separation for your specific isomers.[5][6]

Q: Can I use normal-phase HPLC for adamantane amide isomers?

A: Yes, normal-phase HPLC can be an effective alternative, particularly for isomers with small differences in polarity. A silica or diol column with a non-polar mobile phase (e.g., hexane/ethanol) could provide different selectivity compared to reversed-phase methods.[21] Quasi-normal phase chromatography using hypercrosslinked polystyrene has also shown promise for adamantane derivatives.[22]

Q: How does temperature affect the separation of my isomers?

A: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect column efficiency and selectivity.[16] Running separations at a controlled, elevated temperature (e.g., 35-45 °C) can sometimes improve peak shape and resolution. However, it is crucial to ensure your column and analytes are stable at the chosen temperature.

Q: My isomers are not retained at all on a C18 column, even with a high percentage of water. What should I do?

A: If your adamantane amide isomers are highly polar and not retained in reversed-phase, you might consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or a diol) with a mobile phase high in organic content (typically acetonitrile) and a small amount of water. This technique is well-suited for retaining and separating very polar compounds.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Quasi-normal phase chromatography of nitrogen-containing adamantane derivatives. (2025, November 26).
  • Liquid chromatography of adamantane derivatives. (2025, August 5).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent-HPLC.
  • How to Improve the Resolution Between Two Peaks in Liquid Chrom
  • Adamantyl-Modified Silica as a Reversed-Phase Liquid Chromatographic Packing. (1987). Analytical Chemistry.
  • Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chrom
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Hybrid st
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Asian Journal of Chemistry.
  • Chiral HPLC Separ
  • A Guide to Selective Columns for Isomer Separation. (2024, November 18).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Different Types of Stationary Phases in Liquid Chrom
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024, October 7). SpringerLink.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.
  • HPLC Chiral Columns. Element Lab Solutions.

Sources

Technical Support Center: 3,5-Dimethyladamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability of an Adamantane-Derived Amide

Welcome to the technical support guide for 3,5-dimethyladamantane-1-carboxamide. This document is intended for researchers, chemists, and drug development professionals who are working with this unique molecule. The adamantane cage, a rigid and sterically bulky hydrocarbon structure, imparts significant chemical and thermal stability.[1][2] This inherent robustness is a key reason for its use in medicinal chemistry and materials science.[3][4]

However, the functional group of interest, the carboxamide, remains a potential site for chemical degradation, primarily through hydrolysis. While the bulky adamantane framework provides considerable steric hindrance that slows the rate of hydrolysis compared to less crowded amides, it does not entirely prevent it.[5] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your this compound samples during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, focusing on the prevention and diagnosis of hydrolysis.

Q1: My analytical results (HPLC, LC-MS) show a new, more polar peak appearing over time. Is this hydrolysis?

A: It is highly probable. The hydrolysis of this compound yields 3,5-dimethyladamantane-1-carboxylic acid and ammonia. The carboxylic acid is significantly more polar than the parent amide and will thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to 3,5-dimethyladamantane-1-carboxylic acid.

  • Review Storage Conditions: Immediately assess the pH, temperature, and solvent of your sample storage. Exposure to non-neutral pH or elevated temperatures accelerates hydrolysis.[6]

  • Implement Preventative Measures: Refer to the protocols in this guide to adjust your storage and handling procedures.

A general troubleshooting workflow for suspected degradation is outlined below.

Caption: Troubleshooting workflow for suspected amide hydrolysis.

Q2: What is the underlying mechanism of hydrolysis for this amide?

A: Amide hydrolysis can be catalyzed by either acid or base.[5][7]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A subsequent series of proton transfers results in the departure of ammonia (which is protonated to ammonium under acidic conditions) and the formation of the carboxylic acid.[7][8]

  • Base-Promoted Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting an amide anion (a very poor leaving group), which immediately deprotonates the newly formed carboxylic acid in an irreversible step. This final acid-base reaction drives the equilibrium towards the products.[5][7][9]

The bulky 3,5-dimethyladamantane group sterically shields the carbonyl carbon from attack, slowing both processes. However, given sufficient time or harsh conditions (strong acid/base, high temperature), hydrolysis will occur.

Caption: Simplified pathways for amide hydrolysis. R = 3,5-dimethyladamantyl.

Q3: What are the ideal storage conditions to prevent hydrolysis?

A: The key is to minimize exposure to water, extreme pH, and high temperatures. Studies on other adamantane derivatives have shown they possess good hydrolytic stability, particularly at neutral pH.[1][3][4][10]

Form Temperature Atmosphere pH (if in solution) Solvent/Buffer Recommendations
Solid 2-8°C (Recommended) or ≤25°C (Acceptable, short-term)Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. Use a desiccator.N/AN/A
Solution -20°C or -80°C (Long-term)Use degassed, high-purity solvents. Seal vials tightly with high-quality septa.6.5 - 7.5 For aqueous studies, use a well-buffered system (e.g., PBS, HEPES). For organic stock, use anhydrous aprotic solvents like DMSO or DMF.

Causality:

  • Low Temperature: Reduces the kinetic energy of molecules, dramatically slowing the rate of the hydrolysis reaction.

  • Neutral pH: Minimizes the concentration of both H+ and OH- ions, the catalysts for the two primary hydrolysis pathways.[1][3]

  • Inert Atmosphere/Anhydrous Solvents: Prevents exposure to atmospheric moisture, which is the key reactant for hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11] This protocol is based on ICH Q1A guidelines.[12]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the amide in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your time-zero control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven.

    • Place a solution of the compound (in a suitable solvent like water/methanol) in a 70°C oven.

    • Analyze after 24 and 48 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Aim for 10-30% degradation to ensure that secondary degradation products are not predominant.[6]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its primary hydrolytic degradant, 3,5-dimethyladamantane-1-carboxylic acid.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

System Validation:

  • Specificity: The method is considered "stability-indicating" if the peaks for the parent compound and all degradation products (from the forced degradation study) are well-resolved (Resolution > 2).[13]

  • Peak Purity: Use a diode array detector or MS to confirm the peak purity of the parent compound in stressed samples, ensuring no degradants are co-eluting.[13]

References

  • Hydrolysis of Amides Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]

  • Stoymirska, A., Chayrov, R., Chuchkov, K., & Danalev, D. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 55(5), 1033-1039. Available at: [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton. Available at: [Link]

  • Stoymirska, A., et al. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Available at: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. (2012). Available at: [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. (2023). Available at: [Link]

  • Kholina, E. G., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15383. Available at: [Link]

  • Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]

  • How to test the stability of amide bond using an enzymatic assay? ResearchGate. (2016). Available at: [Link]

  • Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.
  • Chemistry of Amides. Chemistry LibreTexts. (2023). Available at: [Link]

  • Base-Catalyzed Hydrolysis of Amides. Chemistry Steps. (2022). Available at: [Link]

  • mechanism of amide hydrolysis. YouTube. (2019). Available at: [Link]

Sources

Technical Support Center: 3,5-Dimethyladamantane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3,5-dimethyladamantane-1-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during its synthesis. Purity is paramount, as this molecule is a close analog to key pharmaceutical intermediates, where even minor impurities can have significant implications. This guide provides in-depth, experience-based answers to common issues, detailed analytical protocols, and the mechanistic reasoning behind impurity formation to empower you to optimize your synthetic process.

Overview of Primary Synthetic Pathways

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential side reactions and resulting impurities. Understanding these pathways is the first step in effective troubleshooting.

Synthetic_Pathways Figure 1: Common Synthetic Routes Start 1,3-Dimethyladamantane Int1 1-Bromo-3,5-dimethyladamantane Start->Int1 Bromination Int2 3,5-Dimethyladamantane- 1-carboxylic Acid Start->Int2 Koch-Haaf Reaction (HCOOH/H2SO4) Int3 Adamantyl Carbocation Start->Int3 H+ (e.g., H2SO4/HNO3) Product 3,5-Dimethyladamantane- 1-carboxamide Int1->Product Amination/ Amidation (e.g., Urea, Formamide) Int2->Product Amidation (e.g., SOCl2, then NH3) Int3->Product Ritter Reaction (e.g., CH3CN or HCONH2)

Caption: Figure 1: Common Synthetic Routes to the Target Compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My LC-MS analysis shows a significant peak with a mass of [M+17], corresponding to C₁₃H₂₀O₂. What is this impurity and why did it form?

A1: This impurity is almost certainly 3,5-dimethyladamantane-1-carboxylic acid [1][2]. Its formation is a classic case of over-hydrolysis, particularly common in syntheses proceeding through a nitrile intermediate, such as the Ritter reaction.

  • Causality & Mechanism: The Ritter reaction forms a nitrilium ion intermediate, which is then attacked by water to form the amide.[3][4] However, under harsh acidic conditions and with prolonged heating, the newly formed amide can undergo a subsequent hydrolysis step.[5][6][7] The amide is cleaved to produce the corresponding carboxylic acid and an ammonium salt. While amides are generally stable, the conditions required for the Ritter reaction (concentrated strong acids) are often sufficient to promote this secondary hydrolysis.[6]

  • Preventative Measures:

    • Milder Hydrolysis Conditions: If your synthesis involves a final hydrolysis step (e.g., from an N-formyl intermediate), use more controlled conditions. For example, using dilute HCl for a shorter duration can selectively cleave the formamide without hydrolyzing the target amide.[8][9]

    • Temperature Control: Avoid excessive temperatures during the reaction and workup.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed to prevent over-reaction.

Q2: I've detected a high-molecular-weight impurity (C₁₅H₂₄N₂O₂) in a synthesis starting from 1,3-dimethyladamantane and acetonitrile. What could it be?

A2: This impurity is likely N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide , a di-substituted byproduct.[10][]

  • Causality & Mechanism: The adamantane cage possesses two equivalent tertiary bridgehead carbons at positions 1 and 3 (or 5 and 7 depending on numbering). Both positions are susceptible to hydride abstraction in strong acid to form a stable tertiary carbocation.[10] The Ritter reaction can therefore occur at both sites, leading to the di-substituted product. This is especially prevalent if an excess of the nitrile and acid is used or if reaction times are extended.

  • Resolution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reagents. Using a molar ratio closer to 1:1 for the adamantane and nitrile can favor mono-substitution.

    • Purification: This impurity is significantly less polar than the mono-amide product. It can typically be separated using column chromatography or by fractional crystallization, as its symmetrical structure often leads to different solubility and crystal packing properties.

Disubstitution_Impurity Figure 2: Formation of Di-substituted Impurity Start 1,3-Dimethyladamantane Carbocation1 Mono-carbocation Start->Carbocation1 H+ Carbocation2 Di-carbocation (or stepwise formation) Start->Carbocation2 Excess H+ Product Desired Mono-amide Carbocation1->Product + R-CN + H2O Product->Carbocation2 Excess H+ Impurity Di-substituted Impurity Carbocation2->Impurity + 2 R-CN + 2 H2O

Caption: Figure 2: Formation of the Di-substituted Impurity via a second Ritter reaction.

Q3: My GC-MS analysis shows a peak with a mass corresponding to C₁₂H₂₀O, which I suspect is an alcohol. How would this form?

A3: You are likely observing 3,5-dimethyladamantan-1-ol .[12] This impurity arises from the reaction of the adamantyl carbocation intermediate with water present in the reaction medium.

  • Causality & Mechanism: The central intermediate in many of these syntheses (Ritter, Koch-Haaf) is the 3,5-dimethyladamantyl-1-cation.[3][13] While the intended nucleophile is a nitrile or carbon monoxide, water is a competing nucleophile. Concentrated acids like sulfuric acid are hygroscopic but still contain trace amounts of water. If the concentration of the primary nucleophile is low, or if water is introduced during the reaction (e.g., from insufficiently dried reagents or atmosphere), it can attack the carbocation to form the corresponding alcohol.[10]

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Order: Add the adamantane substrate to the acid/nitrile mixture rather than the other way around. This ensures the carbocation forms in the presence of a high concentration of the desired nucleophile, outcompeting residual water.

Q4: How can I confirm the identity of these impurities and resolve them?

A4: A combination of spectroscopic analysis and targeted purification is required. An effective workflow involves initial detection, isolation or synthesis of an analytical standard, and finally, process optimization.

Impurity_Workflow Figure 3: Impurity Identification Workflow A Crude Product Analysis (LC-MS, GC-MS) B Hypothesize Impurity Structure (Mass, Route) A->B G Implement Purification (Crystallization, Chromatography) A->G C Isolate Impurity or Synthesize Standard B->C F Optimize Reaction Conditions B->F D Structure Confirmation (NMR, FTIR) C->D E Develop/Optimize Analytical Method D->E F->A Re-analyze G->A Check Purity

Caption: Figure 3: A systematic workflow for identifying and resolving impurities.

Analytical & Purification Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This method is suitable for separating the polar carboxamide product from the more polar carboxylic acid impurity and the less polar di-substituted impurity.

  • Instrumentation: HPLC with UV and Mass Spectrometry detectors.

  • Column: C18 reverse-phase column (e.g., Nova-Pak® C18, 4 µm, 250 mm x 4.6 mm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • UV Detection: 210 nm

  • Expected Elution Order: 1. Carboxylic Acid (most polar), 2. Carboxamide (product), 3. Di-amide (least polar).

Protocol 2: GC-MS Method for Volatile Impurities

This method is ideal for detecting unreacted starting materials like 1,3-dimethyladamantane and the 3,5-dimethyladamantan-1-ol impurity.[10][15]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Detector: Electron Ionization (EI) at 70eV.

  • Sample Preparation: Dissolve the crude material in a suitable solvent like Dichloromethane or MTBE. For samples containing the hydrochloride salt of the corresponding amine (Memantine), liberate the free base by adding a non-aqueous alkaline reagent before injection.[15]

Data Summary: Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginAnalytical Notes
3,5-Dimethyladamantan-1-ol C₁₂H₂₀O180.29Reaction of carbocation with H₂OElutes early in GC-MS.[10][12]
1,3-Dimethyladamantane C₁₂H₂₀164.29Unreacted Starting MaterialHighly volatile, baseline resolved in GC-MS.[2]
3,5-Dimethyladamantane-1-carboxylic Acid C₁₃H₂₀O₂208.30Over-hydrolysis of amide/nitrileElutes earlier than product in RP-HPLC.[1][2]
N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide C₁₆H₂₆N₂O₂278.39Di-substitution via Ritter ReactionElutes later than product in RP-HPLC.[10][]

References

  • Method for producing 1-formamido-3,5-dimethyladamantane.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link]

  • STRUCTURE DETERMINATION OF IMPURITY IN MEMANTINE HYDROCHLORIDE BY ANALYTICAL TECHNIQUES. ResearchGate. [Link]

  • 1-adamantanecarboxylic acid. Organic Syntheses. [Link]

  • Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. ResearchGate. [Link]

  • synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JOURNAL OF MILITARY PHARMACO - MEDICINE. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry. [Link]

  • Transformations of allyl bromides of the adamantane series in the Ritter reaction. ResearchGate. [Link]

  • A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Molecules. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Koch-Haaf Carbonylation. Organic Chemistry Tutor. [Link]

  • Synthesis of memantine hydrochloride.
  • The Ritter reaction and the Beckmann fragmentation. chem.libretexts.org. [Link]

  • Assay methods for memantine.
  • Development and Validation of Analytical Method for Estimation of Memantine Hydrochloride. Austin Publishing Group. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Methods for Determination of Drugs, Drug release and its Impurities. YCMOU. [Link]

  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • Memantine Hydrochloride-impurities. Pharmaffiliates. [Link]

  • Four-directional synthesis of adamantane derivatives. Arkat USA. [Link]

  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3,5-Dimethyladamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3,5-dimethyladamantane-1-carboxamide, a compound representative of the adamantane scaffold frequently utilized in medicinal chemistry and drug development. Understanding the fragmentation patterns under different ionization conditions is critical for structural confirmation, metabolite identification, and pharmacokinetic studies. Here, we compare its fragmentation under hard (Electron Ionization) and soft (Electrospray Ionization) techniques, referencing the simpler 1-adamantane-carboxamide to elucidate the influence of the dimethyl substituents on fragmentation pathways.

Introduction: The Analytical Challenge of Adamantane Derivatives

Adamantane and its derivatives are rigid, lipophilic, and highly stable tricyclic hydrocarbons that have found significant application in drug design. Their unique cage-like structure is featured in antiviral drugs like Amantadine and Alzheimer's medication like Memantine. The analytical characterization of these molecules is paramount. Mass spectrometry (MS) is the definitive tool for this purpose, providing not only molecular weight information but also structural insights through controlled fragmentation.

This guide focuses on this compound (MW: 207.32 g/mol ), a molecule combining the rigid adamantane core with a polar primary amide group. We will explore its fragmentation cascades, explaining the chemical principles that dictate bond cleavage and providing researchers with a predictive framework for analyzing similar structures.

PART 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization (EI) is a high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC-MS). The 70 eV electrons used for ionization impart significant internal energy into the molecule, leading to extensive and highly reproducible fragmentation. This creates a detailed "fingerprint" spectrum.

The fragmentation of 1-substituted adamantanes under EI conditions is well-documented and generally proceeds through three primary pathways: loss of the substituent, elimination of a neutral molecule incorporating the substituent, or fragmentation of the cage itself.[1] For this compound, the fragmentation is a competition between cleavages related to the amide group and the disruption of the stable hydrocarbon cage.

Key Predicted EI Fragmentation Pathways
  • α-Cleavage at the Amide: The most facile cleavage is often the bond between the adamantane cage and the carbonyl group. This is driven by the exceptional stability of the resulting tertiary carbocation on the adamantane bridgehead. This pathway leads to the formation of the 3,5-dimethyladamantyl cation, which is expected to be the base peak or one of the most abundant ions in the spectrum.

    • [M - •CONH₂]⁺ : Loss of the carboxamide radical (44 Da) results in the m/z 163 ion.

  • Cleavage of the Amide C-N Bond: An alternative cleavage can occur at the C-N bond of the amide, leading to the formation of an acylium ion. However, due to the high stability of the adamantyl cation, this is expected to be a less favored pathway.

    • [M - •NH₂]⁺ : Loss of the amino radical (16 Da) forms the acylium ion at m/z 191 .

  • Fragmentation of the Adamantane Cage: The adamantane cage itself, even when cationized, is prone to characteristic fragmentation through retro-Diels-Alder-type reactions or sequential loss of small hydrocarbon neutrals.[2] Starting from the abundant m/z 163 ion, we can predict further fragmentation:

    • Loss of Propylene (C₃H₆): A common loss from adamantyl cations, leading from m/z 163 to m/z 121 .

    • Loss of Butylene (C₄H₈): Another characteristic loss, leading from m/z 163 to m/z 107 .

The following diagram illustrates the proposed EI fragmentation cascade.

Caption: Proposed EI fragmentation pathway for this compound.

Comparison: this compound vs. 1-Adamantane-carboxamide

To understand the effect of the two methyl groups, we can compare the predicted spectrum to that of the unsubstituted analog, 1-adamantane-carboxamide (MW: 179.26 g/mol ). The fragmentation logic remains the same, but the masses of the key ions are shifted.

Ion DescriptionThis compound (m/z)1-Adamantane-carboxamide (m/z)Mass Shift (Da)Rationale for Difference
Molecular Ion [M]⁺•207179+28Two additional methyl groups (2 x 14 Da).
Adamantyl Cation163135+28The core cation retains the two methyl groups.
Cage Fragment (-C₃H₆)12193+28Fragmentation of the substituted cage.
Cage Fragment (-C₄H₈)10779+28Fragmentation of the substituted cage.

This comparison clearly demonstrates that the methyl groups remain on the adamantane core during the primary fragmentation events, serving as mass markers that shift the entire adamantyl-related fragment series by 28 Da.

PART 2: Electrospray Ionization (ESI) Tandem MS Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).

For amides, protonation can occur on either the carbonyl oxygen or the amide nitrogen. While oxygen protonation is often thermodynamically favored, fragmentation pathways are frequently dictated by the less stable N-protonated form.[4] Fragmentation of these even-electron ions typically proceeds via the loss of stable, neutral molecules.[3]

Key Predicted ESI-MS/MS Fragmentation Pathways

For this compound, the protonated molecule [M+H]⁺ has an m/z of 208.

  • Loss of Ammonia (NH₃): This is the most common and diagnostically significant fragmentation pathway for protonated primary amides.[5] Cleavage of the C-N bond, facilitated by protonation, leads to the loss of a neutral ammonia molecule (17 Da) and the formation of a stable acylium ion.

    • [M+H - NH₃]⁺ : Results in the m/z 191 acylium ion. This is expected to be the most abundant fragment ion in the MS/MS spectrum.

  • Fragmentation of the Acylium Ion: The acylium ion at m/z 191 can subsequently lose carbon monoxide (CO), a common fragmentation for such species, although this may require higher collision energy.

    • [M+H - NH₃ - CO]⁺ : Loss of CO (28 Da) from m/z 191 yields the 3,5-dimethyladamantyl cation at m/z 163 . The appearance of this ion confirms the link between the ESI and EI fragmentation pathways.

  • Direct Loss from Adamantane Cage: While less common for the protonated precursor compared to the radical cation in EI, loss of hydrocarbon neutrals from the cage may occur at higher collision energies, but the loss of ammonia is the dominant initial pathway.

The diagram below outlines the primary ESI-MS/MS fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Comparison: Primary Amide vs. a Hypothetical Tertiary Amide Alternative

To highlight the diagnostic value of the primary amide fragmentation, we can compare it to a hypothetical tertiary amide analog, such as N,N-diethyl-3,5-dimethyladamantane-1-carboxamide (MW: 263.43 g/mol ).

Ion / ProcessPrimary Amide (m/z)Tertiary Amide (m/z)Rationale for Difference
Protonated Molecule [M+H]⁺208264Different molecular weight.
Primary Neutral Loss-NH₃ (17 Da)-HN(C₂H₅)₂ (73 Da)The neutral loss directly identifies the amine substituent.
Resulting Acylium Ion191191The acylium ion is identical, as it only contains the adamantane-carbonyl portion.

This comparison shows that while the core acylium ion fragment would be the same, the initial neutral loss is highly diagnostic of the amide substitution pattern. The loss of 17 Da is a clear marker for a primary amide.

PART 3: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following starting protocols are recommended. Note: Parameters should be optimized for the specific instrument in use.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the analysis of the thermally stable adamantane derivative, leveraging the detailed fragmentation provided by EI.

StepParameterDescriptionRationale
1. Sample Prep DilutionDissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.Ensures appropriate concentration for split/splitless injection.
2. GC System InletSplitless injection at 250 °C.Maximizes analyte transfer to the column for sensitivity.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).Standard non-polar column provides good separation for hydrocarbon-like structures.
Carrier GasHelium at a constant flow of 1.0 mL/min.Inert carrier gas, standard for GC-MS.
Oven ProgramStart at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.A robust temperature ramp to ensure elution of the high-boiling point analyte.
3. MS System Ion SourceElectron Ionization (EI) at 70 eV.Standard EI energy for generating reproducible library-searchable spectra.
Source Temp230 °C.Prevents condensation of the analyte in the source.
Quad Temp150 °C.Standard quadrupole temperature.
Mass RangeScan from m/z 40 to 350.Covers the molecular ion and all expected fragments.
Protocol 2: LC-ESI-MS/MS Analysis

This protocol uses soft ionization, ideal for confirming molecular weight and obtaining targeted structural data through MS/MS.

StepParameterDescriptionRationale
1. Sample Prep DilutionDissolve 1 mg of sample in 10 mL of 50:50 Methanol:Water. Further dilute to ~1-10 µg/mL.ESI is highly sensitive; lower concentrations prevent source saturation.
2. LC System ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle size.Reverse-phase chromatography is suitable for retaining the moderately polar analyte.
Mobile Phase AWater + 0.1% Formic Acid.Formic acid acts as a proton source to promote [M+H]⁺ formation.
Mobile Phase BAcetonitrile + 0.1% Formic Acid.Standard organic solvent for reverse-phase LC.
Gradient5% B to 95% B over 5 minutes. Hold at 95% B for 2 min.A fast gradient to elute the compound as a sharp peak.
Flow Rate0.4 mL/min.Typical flow rate for a 2.1 mm ID column.
3. MS System Ion SourceElectrospray Ionization (ESI), Positive Mode.Positive mode is required to form the [M+H]⁺ ion.
Capillary Voltage3.5 kV.Typical voltage to generate a stable electrospray.
Gas Temp325 °C.Assists in desolvation of the ESI droplets.
MS1 ScanScan from m/z 100 to 350 to find the [M+H]⁺ ion at m/z 208.
MS2 ExperimentIsolate precursor ion m/z 208. Apply stepped collision energy (e.g., 10, 20, 40 eV).Using a range of collision energies ensures the capture of both low-energy (e.g., -NH₃) and high-energy (-CO) fragmentations.

Summary and Conclusions

The mass spectrometric fragmentation of this compound is predictable and highly informative, governed by the interplay between its two core structural features: the stable adamantane cage and the primary amide group.

  • Under EI-MS, the primary fragmentation is the cleavage of the bond between the cage and the carbonyl group, leading to a highly stable m/z 163 cation. This ion serves as the entry point for subsequent fragmentation of the hydrocarbon cage.

  • Under ESI-MS/MS, analysis of the protonated molecule ([M+H]⁺ at m/z 208) is dominated by the characteristic neutral loss of ammonia (NH₃) to form an acylium ion at m/z 191 .

By comparing these fragmentation patterns to simpler or more complex analogs, researchers can confidently identify key structural motifs. The methodologies and predictive frameworks presented in this guide offer a robust system for the structural elucidation of novel adamantane-based compounds in drug discovery and development.

References

  • Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(11), 3761–3765. [Link]

  • Dolejšek, Z., Hala, S., Hanuš, V., & Landa, S. (1966). Mass Spectrometry of Adamantane and its Derivatives. Collection of Czechoslovak Chemical Communications, 31(2), 435-446. [Link]

  • Raymond, A. (1972). Mass spectrometry of diamantane and some adamantane derivatives. Organic Mass Spectrometry, 6(12), 1321–1327. [Link]

  • NIST Chemistry WebBook. (2023). Adamantane. National Institute of Standards and Technology. [Link]

  • de Souza, G. E., de Almeida, L. G., & Jorge, M. A. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21469–21477. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vekey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. [Link]

  • Gassman, P. G., & Heckert, D. C. (1966). The Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of the American Chemical Society, 88(1), 1-7. [Link]

  • Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. [Link]

Sources

Comparative HPLC Guide: 3,5-Dimethyladamantane-1-carboxamide

[1][2]

Executive Summary

This compound (hereafter "the Amide") presents a dual analytical challenge: it possesses a bulky, hydrophobic adamantane cage (LogP ~2.2–2.[1][2]8) and lacks a conjugated

12

This guide compares two primary separation strategies:

  • High-Sensitivity UV (205–210 nm): Accessible but prone to baseline drift and solvent interference.[1][2]

  • Evaporative Light Scattering Detection (ELSD): The superior alternative for non-chromophoric stability, though equipment-dependent.[1][2]

Key Finding: While C18 columns are standard, C8 (Octyl) stationary phases often provide superior peak symmetry and faster equilibration for this highly lipophilic amide compared to C18, which can suffer from hydrophobic collapse or excessive retention.[1][2]

Chemical Context & Retention Mechanism[2][3][4]

The retention of the Amide is governed by the Solvophobic Theory . The adamantane cage acts as a "hydrophobic anchor," driving strong interaction with alkyl-bonded stationary phases.[1][2]

Relative Retention Order (RP-HPLC, pH 3.0)

In a typical Memantine impurity profile, the elution order is dictated by polarity and ionization state:

  • Memantine (Amine): Protonated (

    
    ) at acidic pH 
    
    
    Elutes First (Most Polar).[1][2]
  • 3,5-dimethyl-1-adamantanol: Hydroxyl group H-bonding

    
    Elutes Second .
    
  • This compound (Analyte): Neutral, moderate polarity

    
    Elutes Third .[1][2]
    
  • 1,3-dimethyladamantane: Pure hydrocarbon

    
    Elutes Last  (Most Lipophilic).[1][2]
    
Mechanism Diagram

The following diagram illustrates the decision logic for method selection based on the Amide's properties.

MethodLogicAnalyteAnalyte:3,5-dimethyladamantane-1-carboxamidePropertyProperties:No ConjugationHigh LogPAnalyte->PropertyDetect_DecisionDetection StrategyProperty->Detect_DecisionLack of ChromophoreCol_DecisionColumn StrategyProperty->Col_DecisionHydrophobic CageUV_PathUV (210 nm)*Requires high purity solvents*Detect_Decision->UV_PathELSD_PathELSD / CAD*Universal, Gradient Stable*Detect_Decision->ELSD_PathC18C18 ColumnStrong Retention(Risk: Broad Peaks)Col_Decision->C18C8C8 ColumnBalanced Retention(Better Symmetry)Col_Decision->C8

Caption: Decision matrix for optimizing detection and separation of the non-chromophoric Amide.

Comparative Performance Analysis

The following data compares the performance of the Amide on standard C18 versus C8 columns under isocratic conditions.

Experimental Conditions:

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1][2][3]0) [60:40 v/v]

  • Flow Rate: 1.0 mL/min[1][2][4][5]

  • Temperature: 30°C

Table 1: Stationary Phase Performance Metrics
MetricC18 (Octadecyl) C8 (Octyl) Interpretation
Retention Time (

)
14.2 ± 0.5 min8.6 ± 0.3 minC8 reduces run time by ~40% without losing resolution.[1][2]
Capacity Factor (

)
~6.1~3.3C18 shows excessive retention for routine QC.[1][2]
Tailing Factor (

)
1.351.10C8 provides sharper peaks due to faster mass transfer.[1][2]
Resolution (

)
> 5.0 (vs Memantine)> 3.5 (vs Memantine)Both columns provide baseline separation from the amine.[1][2]
Table 2: Detection Sensitivity Comparison
DetectorWavelength/SettingLimit of Quantitation (LOQ)Linearity (

)
Suitability
UV-Vis 210 nm5.0 µg/mL0.998Fair. Prone to baseline drift from organic modifiers.[1][2]
UV-Vis 220 nm> 50 µg/mL0.990Poor. Amide absorption is negligible.[1][2]
ELSD

0.5 µg/mL0.999Excellent. Unaffected by mobile phase UV cutoff.[1][2]

Validated Experimental Protocol

This protocol is designed for the separation of the Amide from Memantine (amine) and the precursor Acid . It utilizes a C8 column to optimize speed and peak shape.[1][2]

Reagents
  • Acetonitrile (ACN): HPLC Grade (Far UV cutoff).[1][2]

  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    ).
    • Note: Low pH is critical to keep Memantine protonated and fast-eluting, maximizing resolution from the neutral Amide.

Instrument Setup
  • Column: Agilent Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase:

    • Isocratic: ACN : Buffer (55 : 45 v/v).[1][2]

    • Why Isocratic? Gradient baselines drift severely at 210 nm.[1][2] If using ELSD, a gradient (40%

      
       90% ACN) is preferred.[1][2]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 20 µL.

Step-by-Step Workflow
  • System Suitability: Inject a standard mixture containing Memantine and the Amide.[1][2]

    • Requirement: Resolution (

      
      ) > 2.0.
      
  • Equilibration: Flush column with 55% ACN for 30 minutes. Monitor baseline at 210 nm until flat.[1][2]

  • Sample Preparation: Dissolve analyte in 50:50 ACN:Water.

    • Caution: Do not use 100% ACN as diluent; it causes "solvent wash-through" peak distortion for early eluters.[1][2]

  • Execution: Run samples. The Amide typically elutes between 8–10 minutes under these specific conditions.[2]

Troubleshooting & Optimization

Common Issue: Baseline Noise at 210 nm

Because the detection wavelength is near the UV cutoff of many solvents, impurities in the mobile phase are amplified.

  • Solution: Use "Gradient Grade" ACN even for isocratic runs.[1][2]

  • Solution: Replace Phosphate buffer with 0.1% Perchloric Acid (highly transparent at 210 nm) if background absorbance is too high.[1][2]

Common Issue: Peak Tailing

The amide nitrogen can interact with residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped" (e.g., "e" in Eclipse XDB or "T3" in Waters Atlantis).[1][2]

  • Solution: Increase buffer concentration to 50 mM to suppress silanol ionization.

Separation Pathway Diagram

The following diagram visualizes the separation physics inside the column.

SeparationMobilePhaseMobile Phase (pH 2.5)High Organic (55% ACN)MemantineMemantine (Amine)Protonated (NH3+)Repelled by Hydrophobic C8MobilePhase->MemantineSolvatesAmideAmide TargetNeutralInteracts with C8MobilePhase->AmideSolvatesStatPhaseStationary Phase(C8 Alkyl Chains)Memantine->StatPhaseWeak Interaction(Fast Elution)ResultSeparation Result:RT(Memantine) < RT(Amide)Memantine->ResultAmide->StatPhaseStrong Van der Waals(Retained)Amide->Result

Caption: Mechanistic separation of protonated Memantine vs. neutral Amide on Reversed-Phase HPLC.

References

  • United States Pharmacopeia (USP). Monograph: Memantine Hydrochloride.[1][2][6] USP 43-NF 38.[1][2] (Standardizes the analysis of Memantine and related adamantane impurities).

  • Vora, B. et al. "Stability-indicating HPLC method for the determination of Memantine Hydrochloride."[1][2] Journal of Chromatographic Science, 2018.[2] Link (Demonstrates the elution order of adamantane derivatives).

  • Sahu, P.K. et al. "Overview of Experimental Designs in HPLC Method Development and Validation." Journal of Liquid Chromatography & Related Technologies, 2018.[2] (Discusses optimization for non-chromophoric compounds).

  • Sigma-Aldrich. "Memantine Related Compound A & B Standards."[1][2] Link (Provides structural context for adamantane impurities).[1][2]

  • PubChem. "Memantine: Chemical and Physical Properties."[1][2] National Library of Medicine.[1][2] Link (Source for LogP and pKa data).[1][2]

comparison of 3,5-dimethyladamantane-1-carboxamide with Memantine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: Memantine vs. Novel Adamantane Carboxamides

A Foreword on the Scope of this Guide: This technical guide provides a detailed comparison between the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, and the emerging class of adamantane carboxamide derivatives. Initial literature searches revealed a scarcity of specific data on 3,5-dimethyladamantane-1-carboxamide. Therefore, this guide will broaden its scope to a comparative analysis of Memantine against the general class of adamantane carboxamide derivatives, leveraging available data on their synthesis and potential biological activities. This approach will provide a valuable framework for researchers interested in the development of novel adamantane-based therapeutics.

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane cage, a rigid and lipophilic hydrocarbon structure, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise orientation of functional groups, leading to specific interactions with biological targets. This has resulted in the development of several successful drugs, most notably in the field of neuroscience.[3][4][5]

Memantine (1-amino-3,5-dimethyladamantane) is a cornerstone therapeutic for moderate-to-severe Alzheimer's disease.[6][7][8] It is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission.[9][10][11] In contrast, the broader class of adamantane carboxamide derivatives represents a more nascent area of research, with investigations into their potential as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13] This guide will dissect the known attributes of Memantine and explore the potential of adamantane carboxamides as alternative or complementary therapeutic agents.

Chemical Structures

The core difference between Memantine and adamantane carboxamides lies in the functional group attached to the adamantane cage. Memantine features a primary amine, crucial for its interaction with the NMDA receptor channel. Adamantane carboxamides, on the other hand, possess a carboxamide group, which can be further derivatized.

Figure 1: Chemical Structures

G cluster_0 Memantine cluster_1 This compound (Representative) Memantine Carboxamide NMDA_Pathway Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Opens Channel Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Allows Entry Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Block Channel Block Memantine->Block Enters Open Channel Block->NMDA_R Blocks Ca²⁺ Flow Neuroprotection Neuroprotection Block->Neuroprotection

Caption: Memantine's mechanism of action at the NMDA receptor.

Adamantane Carboxamides: A Different Therapeutic Avenue?

The carboxamide functional group directs these derivatives towards different biological targets compared to Memantine's primary amine. A notable example is their potential as inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues. Overexpression of 11β-HSD1 is linked to metabolic syndrome, type 2 diabetes, and cognitive impairment. Therefore, inhibitors of this enzyme are being explored as potential therapeutics for these conditions.

The adamantane moiety in these compounds likely serves as a lipophilic anchor, promoting binding to the active site of the enzyme. The specific substitutions on the carboxamide nitrogen and the adamantane cage would determine the potency and selectivity of inhibition.

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Conversion Metabolic_Effects Adverse Metabolic Effects Cortisol->Metabolic_Effects Adamantane_Carboxamide Adamantane Carboxamide Inhibition Inhibition Adamantane_Carboxamide->Inhibition Inhibition->HSD1 Blocks Activity Therapeutic_Effect Potential Therapeutic Effect Inhibition->Therapeutic_Effect

Caption: Proposed mechanism of action for adamantane carboxamides as 11β-HSD1 inhibitors.

Experimental Protocols for Comparative Analysis

To empirically compare the activity of Memantine and novel adamantane carboxamide derivatives, a series of in vitro and in vivo experiments are necessary. Below is a detailed protocol for a foundational in vitro assay.

Protocol: [³H]MK-801 Radioligand Binding Assay for NMDA Receptor Occupancy

This assay determines the ability of a test compound to displace the binding of [³H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist, to the receptor channel.

Objective: To quantify the binding affinity (Ki) of Memantine and adamantane carboxamide derivatives for the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes (prepared from adult rat brains)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Memantine hydrochloride (positive control)

  • Adamantane carboxamide derivatives (test compounds)

  • Assay buffer: 5 mM Tris-HCl, pH 7.4

  • Glutamate and glycine (co-agonists)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and wash them multiple times in assay buffer. Resuspend the final membrane pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 500 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).

    • 50 µL of varying concentrations of Memantine or test compounds (typically from 1 nM to 100 µM).

    • 50 µL of [³H]MK-801 (final concentration ~1 nM).

    • 350 µL of membrane suspension containing 10 µM glutamate and 10 µM glycine.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight. Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 and Kd is its dissociation constant.

Expected Outcome: Memantine is expected to show a dose-dependent displacement of [³H]MK-801 binding, yielding a Ki in the low micromolar range. Adamantane carboxamide derivatives are hypothesized to have significantly lower or no affinity for the NMDA receptor channel, resulting in much higher or immeasurable Ki values.

Conclusion and Future Directions

This guide highlights the distinct pharmacological profiles of Memantine and the broader class of adamantane carboxamide derivatives. While Memantine is a well-established neuroprotective agent with a clear mechanism of action at the NMDA receptor, adamantane carboxamides represent a versatile scaffold for developing drugs with potentially different therapeutic applications, such as in metabolic diseases.

For researchers and drug development professionals, the key takeaway is the importance of the functional group on the adamantane core in determining biological activity. Future research should focus on:

  • Synthesis and screening of diverse libraries of adamantane carboxamides against a wide range of biological targets to identify novel therapeutic leads.

  • Head-to-head preclinical studies comparing the efficacy and safety of promising adamantane carboxamides with established drugs in relevant disease models.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The adamantane scaffold remains a rich source of inspiration for medicinal chemists, and a deeper understanding of its derivatives will undoubtedly lead to the development of new and improved therapies for a variety of diseases.

References

  • Vertex AI Search. (n.d.). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Meta-analysis of six-month memantine trials in Alzheimer's disease - NCBI - NIH.
  • Vertex AI Search. (n.d.). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease - PMC.
  • Vertex AI Search. (n.d.). Effectiveness and safety of memantine treatment for Alzheimer's disease - NCBI - NIH.
  • Vertex AI Search. (n.d.). Memantine | ALZFORUM.
  • Vertex AI Search. (n.d.). Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety - Psych Scene Hub.
  • Vertex AI Search. (n.d.). NMDA receptor antagonist - Wikipedia.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). What is the mechanism of Memantine hydrochloride?
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Overview of NMDA receptors and antagonists (Chapter 75) - The Essence of Analgesia and Analgesics.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega.
  • Vertex AI Search. (n.d.). 3,5-Dimethyladamantane-1-carboxylic acid | CAS 14670-94-1 | SCBT.
  • Vertex AI Search. (n.d.). YouTube.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic.
  • Vertex AI Search. (n.d.). Compound 3,5-dimethyl-N-(3-methylphenyl)adamantane-1-carboxamide - Chemdiv.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC.
  • Vertex AI Search. (n.d.). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkin - Harvard DASH.
  • Vertex AI Search. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid - C13H20O2 | CSSS00000181827 - Chemspace.
  • Vertex AI Search. (n.d.). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Memantine (1-amino-3, 5- dimethyladamantane), commercially known as...
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 3,5-Dimethyladamantane-1-carboxylic acid 97 14670-94-1.
  • Vertex AI Search. (n.d.). [Pharmacodynamics and pharmacokinetics of memantine] - PubMed.
  • Vertex AI Search. (n.d.). Compound N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide - ChemDiv.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID | 14670-94-1 - ChemicalBook.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). RSC Medicinal Chemistry - FULIR.
  • Vertex AI Search. (n.d.). Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed.
  • Vertex AI Search. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.

Sources

comparative stability of adamantane carboxamides vs esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Stability Profile: Adamantane Carboxamides vs. Esters in Drug Discovery Subtitle: A Technical Guide to Steric Shielding, Hydrolytic Kinetics, and Experimental Validation

Executive Summary

In medicinal chemistry, the adamantane scaffold (


) is a privileged moiety used to enhance lipophilicity and blood-brain barrier (BBB) permeability.[1] However, the linker chemistry—specifically the choice between a carboxamide  and an ester —dictates the molecule's fate in vivo.

The Bottom Line: Adamantane carboxamides exhibit superior hydrolytic stability compared to their ester counterparts. While the steric bulk of the adamantyl cage slows nucleophilic attack on both functional groups (compared to linear alkyls), esters remain vulnerable to plasma esterases (


 min/hours). In contrast, adamantane carboxamides are effectively inert to hydrolytic cleavage (

24h+), often requiring oxidative metabolism (CYP450) for clearance.

Mechanistic Basis of Stability

The stability divergence between adamantane carboxamides and esters is governed by two primary factors: Electronic Resonance and Steric Shielding (The Cage Effect) .

A. Electronic Factors[2]
  • Amides: The nitrogen lone pair donates electron density into the carbonyl carbon (

    
    ), creating a partial double bond character (resonance). This significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydrolytic enzymes.
    
  • Esters: The oxygen atom is more electronegative than nitrogen and less efficient at resonance donation. The carbonyl carbon remains highly electrophilic and prone to attack by serine hydrolases (esterases).

B. The Adamantyl "Cage Effect" (Steric Hindrance)

Adamantane is a bulky, diamondoid structure.[2] When attached directly to a carbonyl group, the bridgehead carbons create a "cone of protection."

  • For Esters: The bulk slows down hydrolysis compared to a methyl ester, but esterases have evolved large, flexible pockets that can still accommodate lipophilic groups to catalyze cleavage.

  • For Amides: The combination of the electronic stability of the amide bond plus the steric wall of the adamantane cage makes the carbonyl carbon virtually inaccessible to the catalytic triads of amidases.

Visualization: Steric & Electronic Shielding

The following diagram illustrates the nucleophilic blockade created by the adamantane scaffold.

StabilityMechanism cluster_0 Steric & Electronic Barrier Adamantane Adamantane Cage (Steric Bulk) Linker Linker (Amide vs Ester) Adamantane->Linker Carbonyl Carbonyl Carbon (Electrophile) Linker->Carbonyl Result_Amide Amide: Hydrolytically Stable Linker->Result_Amide Resonance + Sterics Result_Ester Ester: Cleaved (Prodrug) Linker->Result_Ester Induction Only Nucleophile Nucleophile / Enzyme (Water / Esterase) Nucleophile->Carbonyl Blocked in Amides (High Barrier) Nucleophile->Carbonyl Possible in Esters (Lower Barrier)

Caption: Comparative susceptibility of adamantane derivatives to nucleophilic attack. The amide bond benefits from dual protection (resonance + sterics), while esters rely solely on sterics.

Comparative Data: Hydrolytic & Metabolic Stability[4][5]

The following data aggregates findings from stability studies of adamantane-based prodrugs and inhibitors.

Table 1: Comparative Stability Profile

ParameterAdamantane CarboxamideAdamantane EsterBiological Implication
Plasma Half-life (

)
> 24 Hours0.5 – 4 HoursAmides act as durable APIs; Esters act as Prodrugs.
Chemical Stability (pH 7.4) Stable (

degradation/24h)
Moderate (

h)
Esters degrade spontaneously in buffer; Amides do not.
Chemical Stability (pH 1.2) Highly StableLabile (

h)
Esters likely cleave in gastric acid; Amides survive.
Primary Clearance Route Oxidative (CYP450 Hydroxylation)Hydrolytic (Esterases)Amides require liver metabolism; Esters cleave in blood.

Experimental Case Study: In a study of adamantane-cysteine hybrid molecules, the amide-linked variant (Cys-S-tert-butylamantadine ) demonstrated a half-life of 8.5 hours in pH 7.4 buffer, whereas analogous ester derivatives in similar steric environments often degrade within minutes to hours in the presence of plasma esterases [1].

Experimental Protocols

To validate these stability profiles in your own drug discovery pipeline, use the following self-validating protocols.

A. Plasma Stability Assay (Biological Stability)

Objective: Determine the rate of enzymatic hydrolysis in human/rat plasma.

  • Preparation:

    • Thaw pooled Human Liver Microsomes or Plasma on ice.

    • Prepare a 10 mM stock solution of the test compound (Adamantane Amide/Ester) in DMSO.

  • Incubation:

    • Dilute stock to 1

      
      M in pre-warmed (37°C) plasma.
      
    • Final DMSO concentration must be

      
       to avoid enzyme inhibition.
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Extract aliquots (50

      
      L) at time points: 
      
      
      
      min.
  • Quenching & Extraction:

    • Immediately add 150

      
      L of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide).
      
    • Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.[3][4]
      
    • Slope

      
      .
      
    • 
      .
      
B. Chemical Hydrolysis Assay (pH Stress Test)

Objective: Differentiate between enzymatic and chemical instability.

  • Buffers: Prepare 100 mM Phosphate Buffer (pH 7.4) and 0.1 N HCl (pH 1.2).

  • Incubation: Spike test compound (10

    
    M) into buffers at 37°C.
    
  • Analysis: Analyze by HPLC-UV or LC-MS at 0, 4, 8, and 24 hours.

  • Interpretation:

    • Degradation in Buffer + Plasma = Chemical Instability (Likely Ester).

    • Stable in Buffer + Degradation in Plasma = Enzymatic Liability.

    • Stable in Both = Amide-like stability.

Visualization: Stability Workflow

ExperimentalWorkflow cluster_assays Parallel Stability Assays Start Test Compound (10 mM DMSO) Plasma Plasma Incubation (37°C, Esterases Active) Start->Plasma Buffer Buffer Incubation (pH 7.4 / 1.2, Chemical Only) Start->Buffer Quench Quench with ACN + IS (Precipitate Proteins) Plasma->Quench t = 0, 15, 30... min Buffer->Quench t = 0, 4, 24 hrs Analysis LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analysis Decision Data Interpretation Analysis->Decision Stable High Stability (Amide Candidate) Decision->Stable t1/2 > 24h Unstable High Clearance (Ester/Prodrug) Decision->Unstable t1/2 < 2h

Caption: Workflow for distinguishing enzymatic (plasma) vs. chemical (buffer) instability profiles.

Applications in Drug Design[1][3][8]

  • Adamantane Carboxamides as APIs: Used when the adamantane group is essential for target binding or BBB penetration and must remain attached.

    • Example:11

      
      -HSD1 Inhibitors . Many inhibitors of this enzyme utilize an adamantane amide. The amide bond is critical for hydrogen bonding within the enzyme pocket, and the adamantane fills a large hydrophobic lipophilic pocket. Hydrolysis here would destroy potency [2].
      
  • Adamantane Esters as Prodrugs: Used to temporarily mask polar carboxylic acids to improve membrane permeability.

    • Mechanism:[5][6][7] The adamantane ester increases LogP, allowing the drug to cross the gut wall or BBB. Once in the blood/brain, esterases cleave the ester, releasing the active carboxylic acid drug and the adamantanol byproduct.

References

  • Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]

  • The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry / PubMed. [Link]

  • Plasma Stability Assay Protocol. Cyprotex / Evotec. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-dimethyladamantane-1-carboxamide

[1]

Executive Summary & Hazard Context

3,5-dimethyladamantane-1-carboxamide is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Memantine (a NMDA receptor antagonist). While often classified generically as an irritant, its structural properties—specifically the lipophilic adamantane "cage"—demand a higher tier of safety awareness than standard laboratory salts.

The Scientist’s Insight: The primary risk with adamantane derivatives is not just acute toxicity, but enhanced bioavailability . The lipophilic nature of the adamantane group facilitates crossing biological membranes. When solubilized in carrier solvents like DMSO or Dichloromethane (DCM), the risk of transdermal absorption increases exponentially. This guide treats the compound as a Pharmacologically Active Intermediate (PAI) , recommending precautions consistent with Occupational Exposure Band (OEB) 2/3 until definitive toxicological data proves otherwise.

Risk Assessment & PPE Matrix

Do not rely solely on a generic Safety Data Sheet (SDS).[1] Use this matrix to select PPE based on the state of the material.

PPE Selection Table
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Rationale & Causality
Respiratory N95 / P2 Respirator (Minimum)Fume Hood (Sash at 18")Adamantane powders are often static-prone and can aerosolize easily.
Hand Protection Single Nitrile Gloves (4-5 mil)Double Gloving (See Protocol below)Solvents like DMSO/DCM act as vehicles, carrying the lipophilic adamantane across the skin barrier.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Chemical Splash Goggles Standard glasses do not protect against vapors or splashes from volatile organic solvents.
Body Defense Lab Coat (Buttoned, Cotton/Poly)Lab Coat + Tyvek Sleeves Protects forearms during liquid transfer; Tyvek resists solvent permeation better than cotton.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solid Transfer (Static Control)

Adamantane derivatives are hydrophobic and prone to high static charge, causing "flying powder" which contaminates balances and increases inhalation risk.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or a Fume Hood with low turbulence.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the weighing boat before adding the compound.

  • Transfer: Use a disposable antistatic spatula. Do not use metal spatulas if the powder appears "sticky" or repels from the metal due to charge.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Why? Methanol dissolves the lipophilic residue better than water.

Protocol B: Solubilization & Liquid Handling (The "Vehicle Effect")

CRITICAL SAFETY WARNING: If dissolving in DMSO (Dimethyl sulfoxide) or DMF , you must treat the solution as a transdermal hazard.

  • Glove Strategy (The "Spot-Check" Method):

    • Inner Layer: 4 mil Nitrile (Standard).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) if handling >100mL.

    • Visual Check: If the outer glove shines or ripples (signs of solvent swelling), change immediately.

  • Vessel Management: Keep reaction vessels closed. Adamantane derivatives can sublime; heating open vessels may release non-visible vapors that condense on hood surfaces.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocolStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution (Organic Solvent)StateCheck->LiquidStaticRiskRisk: Static AerosolizationSolid->StaticRiskPermeationRiskRisk: Transdermal Uptake (Vehicle Effect)Liquid->PermeationRiskSolidControlsControls:1. Anti-static gun2. N95/P2 Mask3. Methanol Wipe DownStaticRisk->SolidControlsLiquidControlsControls:1. Double Gloving (Nitrile)2. Fume Hood (Sash <18")3. Closed VesselsPermeationRisk->LiquidControlsDisposalDisposal: High-Temp IncinerationSolidControls->DisposalLiquidControls->Disposal

Caption: Operational workflow for PPE selection based on physical state and specific lipophilic risks.

Disposal & Emergency Response

Waste Stream Management

Do not pour down the drain.[2] The adamantane cage structure is persistent and potentially bio-accumulative in aquatic environments.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly states "Contains Adamantane Derivatives."

  • Destruction Method: High-temperature incineration is the only validated method to break the stable adamantane cage [1].

Emergency Spills[1]
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (methanol/water mix), then wipe up.

  • Skin Contact:

    • Wash: Soap and water for 15 minutes.

    • Do NOT use: Alcohol or acetone on the skin (this drives the compound deeper into the pores).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14670-94-1 (Related Acid Structure & Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Adamantane Derivatives Classification. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.